6-chloro-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQSYJCKXPUEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870930 | |
| Record name | 6-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-59-4 | |
| Record name | 6-Chlorocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorocoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorocoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246B637U2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-2H-chromen-2-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyranone heterocyclic compounds found extensively in natural products and synthetic molecules. Their unique structural framework has established them as a "privileged scaffold" in medicinal chemistry—a core structure capable of interacting with a diverse array of biological targets. This versatility has led to the development of coumarin-based compounds with a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties[1][2][3].
The introduction of substituents onto the coumarin ring system is a key strategy for modulating the physicochemical properties and biological activity of these molecules. Halogenation, in particular, is a widely employed tactic in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The presence of a chlorine atom, as in 6-chloro-2H-chromen-2-one, not only influences the electronic landscape of the molecule but also provides a versatile synthetic handle for further chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents[4][5][6].
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, spectroscopic characterization, and its applications as a key intermediate in drug discovery and development.
Physicochemical and Structural Properties
This compound, also known as 6-chlorocoumarin, is a solid organic compound. Its core structure consists of a fused benzene and pyrone ring system, with a chlorine atom substituted at the 6-position of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2051-59-4 | [7][8] |
| Molecular Formula | C₉H₅ClO₂ | [7][8] |
| Molecular Weight | 180.59 g/mol | [7][8] |
| Melting Point | 146-149 °C | [7] |
| IUPAC Name | This compound | [8] |
| Synonyms | 6-Chlorocoumarin, 6-chloro-2H-1-benzopyran-2-one | [8] |
| Appearance | Solid (form may vary) | N/A |
Synthesis of this compound
Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Common approaches include the Pechmann condensation, Wittig reaction, and various metal-catalyzed or metal-free coupling reactions[4][9].
One efficient and widely cited method is the Wittig reaction, which involves the reaction of a substituted salicylaldehyde with a phosphorus ylide. This approach offers good yields and is tolerant of various functional groups.
Detailed Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes the synthesis of this compound from 6-chloro-2-hydroxybenzaldehyde and ethyl(triphenylphosphoranylidene)acetate.
Materials:
-
6-chloro-2-hydroxybenzaldehyde
-
Ethyl(triphenylphosphoranylidene)acetate
-
N,N'-diethylaniline (as solvent and base)
-
Dichloromethane (for extraction)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-hydroxybenzaldehyde (1 equivalent) and ethyl(triphenylphosphoranylidene)acetate (1.1 equivalents) in N,N'-diethylaniline.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid[9].
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Wittig reaction.
Spectroscopic Characterization
The structural elucidation of this compound is routinely achieved using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic and vinylic protons. The protons on the coumarin ring system will appear as doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling constants characteristic of their ortho and meta relationships. The vinylic protons of the pyrone ring will also show characteristic doublets[4][9].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. It will display signals for the carbonyl carbon (δ ~160 ppm), the vinylic carbons, and the aromatic carbons. The carbon atoms bonded to the chlorine and oxygen atoms will show characteristic chemical shifts[4][10].
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically appearing around 1700-1750 cm⁻¹[11].
Reactivity and Applications in Drug Discovery
The this compound scaffold is a valuable platform for the development of novel bioactive molecules. The chlorine atom at the 6-position is not merely a modulator of electronic properties but also serves as a key functional group for further derivatization.
Synthetic Utility
The chloro-substituent can be readily displaced or transformed through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, enabling the creation of large libraries of coumarin analogues for structure-activity relationship (SAR) studies[4].
Biological and Pharmacological Significance
Coumarin derivatives are known to exhibit a broad range of biological activities, and the 6-chloro substitution pattern is found in compounds with notable pharmacological properties.
-
Antimicrobial Activity: Many coumarin derivatives have been investigated for their antibacterial and antifungal properties. The lipophilicity imparted by the chlorine atom can enhance the ability of the molecule to penetrate microbial cell membranes, contributing to its antimicrobial efficacy[1][11].
-
Antitumor Activity: The coumarin nucleus is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines[2][12]. The ability to functionalize the 6-position of the ring allows for the optimization of these anticancer properties.
-
Enzyme Inhibition: Coumarins are known to inhibit various enzymes. The specific substitution pattern on the coumarin ring is crucial for determining the potency and selectivity of enzyme inhibition.
Role in Drug Discovery Workflow
Caption: Role of this compound as a scaffold in a typical drug discovery workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[13].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][14].
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its physicochemical properties, combined with the strategic placement of a chlorine atom, make it an exceptionally valuable building block in the field of medicinal chemistry. The ability to readily derivatize this scaffold allows researchers and drug development professionals to systematically explore chemical space and optimize for desired biological activities. As the quest for novel therapeutics continues, the utility of well-designed scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-chroman-2-one|CAS 4377-63-3|Supplier [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 6-氯-2H-色烯-2-酮 - CAS:2051-59-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. 6-Chloro-3-methyl-2H-chromen-2-one () for sale [vulcanchem.com]
- 10. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. biosynth.com [biosynth.com]
- 14. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of 6-chloro-2H-chromen-2-one via Pechmann Condensation
Abstract
This technical guide provides an in-depth exploration of the Pechmann condensation for the synthesis of 6-chloro-2H-chromen-2-one. Coumarin derivatives are a cornerstone in medicinal chemistry and materials science, and the Pechmann reaction remains a fundamental and versatile method for their creation from simple precursors.[1][2][3] This document moves beyond a simple recitation of steps to dissect the causality behind experimental choices, from reactant selection to the critical role of acid catalysis. We present a detailed, field-proven protocol, mechanistic insights, and comparative analysis of catalytic systems to empower researchers in drug development and chemical synthesis to approach this reaction with a strategic and informed perspective.
The Strategic Importance of the Pechmann Condensation
The synthesis of coumarins, a class of benzopyrones, is of paramount interest due to their extensive pharmacological applications, including anticoagulant, anticancer, and antibacterial properties.[4] Among the various synthetic routes—such as the Perkin, Knoevenagel, and Wittig reactions—the Pechmann condensation, discovered by Hans von Pechmann, is often the most practical and widely applied method.[4][5][6] Its prominence stems from the use of readily available and simple starting materials: a phenol and a β-ketoester, which undergo an acid-catalyzed condensation to form the coumarin scaffold.[5][7][8]
The reaction's elegance lies in its efficiency at constructing the core bicyclic system in a single pot. However, the success of the synthesis, particularly for phenols with deactivating substituents, hinges on a nuanced understanding of the reaction mechanism and a judicious choice of catalyst.
Mechanistic Dissection: The "Why" Behind the Reaction
The Pechmann condensation is a sequence of acid-catalyzed steps: a transesterification, an intramolecular hydroxyalkylation (a form of Friedel-Crafts acylation), and a final dehydration.[5][9] The acid catalyst is not merely an initiator but a critical participant in multiple stages.
-
Catalyst-Mediated Transesterification: The reaction initiates with the protonation of the ester carbonyl of the β-ketoester (e.g., ethyl acetoacetate) by the acid catalyst. This activation facilitates a nucleophilic attack by the hydroxyl group of the phenol (4-chlorophenol), leading to a transesterification event. This forms a new β-ketoester of the phenol.
-
Intramolecular Cyclization: The catalyst then protonates the ketonic carbonyl group of the newly formed intermediate. This step is crucial as it creates a highly electrophilic center. The electron-rich aromatic ring of the phenol then performs an intramolecular electrophilic aromatic substitution, attacking the activated carbonyl carbon. This cyclization forges the new heterocyclic ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate contains a tertiary alcohol. The final step involves the acid-catalyzed elimination of a water molecule (dehydration) to form a double bond, which results in the stable, aromatic coumarin ring system.[7][10]
Caption: Core mechanism of the Pechmann condensation.
Strategic Synthesis of this compound
Reactant Selection and Its Implications
-
Phenolic Substrate: 4-Chlorophenol. The choice of phenol dictates the substitution pattern on the benzene ring of the final coumarin. Here, 4-chlorophenol is used to yield the 6-chloro derivative. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[10] This deactivation makes the intramolecular cyclization step (Step 2 in the mechanism) more challenging than with activated phenols like resorcinol. Consequently, this reaction necessitates harsher conditions—such as a strong acid catalyst and potentially higher temperatures—to achieve a reasonable yield.[10]
-
β-Ketoester: Ethyl Acetoacetate (EAA). EAA is the most common reagent for this reaction and is the precursor to the 4-methyl group on the pyrone ring of the coumarin product.[8]
Rationale for Catalyst Selection
Given the deactivated nature of the 4-chlorophenol ring, the choice of catalyst is paramount.
| Catalyst Type | Examples | Rationale & Field Insights |
| Homogeneous Brønsted Acids | Conc. H₂SO₄, TFA | Primary Choice for Deactivated Systems. Sulfuric acid is highly effective as it serves as both a powerful proton source to activate the carbonyls and a potent dehydrating agent to drive the final elimination step.[5][11] While it presents challenges with corrosion and waste disposal, its reliability and efficacy make it the go-to catalyst for substrates like 4-chlorophenol.[11] |
| Lewis Acids | AlCl₃, ZrCl₄, TiCl₄ | Effective Alternatives. Lewis acids function by coordinating to the carbonyl oxygen atoms, thereby increasing their electrophilicity.[2][7] They can be very effective but often require anhydrous conditions and can be difficult to handle. |
| Heterogeneous Solid Acids | Amberlyst-15, Sulfated Zirconia | The "Green" Approach. These catalysts offer significant advantages in terms of reusability and simplified product work-up, as they can be removed by simple filtration.[4][12][13] However, their catalytic activity may be insufficient to overcome the high activation energy required for deactivated phenols, often resulting in lower yields or requiring much longer reaction times.[6] |
For this guide, we will focus the protocol on concentrated sulfuric acid due to its proven effectiveness in promoting the condensation of simple and deactivated phenols.
Experimental Guide: Synthesis Protocol
This protocol details a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |
| 4-Chlorophenol | 128.56 | 1.0 | 5.0 g | 38.9 |
| Ethyl Acetoacetate | 130.14 | 1.1 | 5.5 mL | 42.8 |
| Sulfuric Acid (98%) | 98.08 | Catalyst | ~10 mL | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Methodology
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive and exothermic upon dilution.[14]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (5.0 g, 38.9 mmol) and ethyl acetoacetate (5.5 mL, 42.8 mmol).
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (~10 mL) dropwise via a dropping funnel. Causality: The slow addition and cooling are critical to dissipate the heat generated from the exothermic reaction between the reagents and the strong acid, preventing uncontrolled side reactions.[14]
-
Reaction: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the reaction mixture in a heating mantle or oil bath to 80-100°C. Maintain stirring.
-
Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (quench with water and extract with ethyl acetate before spotting).
-
Work-up: After the reaction is deemed complete by TLC (disappearance of the starting phenol), cool the flask to room temperature. In a separate large beaker (600 mL), prepare a slurry of crushed ice and water.
-
Precipitation: Slowly and with vigorous stirring, pour the reaction mixture into the beaker of crushed ice. A solid precipitate of the crude this compound should form. Causality: The coumarin product is insoluble in water, while the sulfuric acid and any unreacted starting materials are diluted and washed away. This is a crucial and effective initial purification step.[14]
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.[14]
-
Wash the precipitate thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This step is essential to remove all residual acid.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure product.
-
-
Characterization: Dry the purified white to off-white crystalline solid and determine the final yield. Characterize the compound using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[14]
Conclusion
The Pechmann condensation is a powerful and enduring reaction for the synthesis of coumarins. The successful synthesis of this compound serves as an excellent case study in managing the reactivity of a deactivated aromatic substrate through the strategic application of a strong acid catalyst. By understanding the underlying mechanism and the rationale for each experimental step, from catalyst choice to work-up procedure, researchers can effectively troubleshoot and adapt this protocol for a wide range of substituted coumarins, furthering the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jk-sci.com [jk-sci.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Guide to the Rapid Synthesis of 6-chloro-2H-chromen-2-one via Microwave-Assisted Pechmann Condensation
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-chloro-2H-chromen-2-one, a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. We delve into the application of Microwave-Assisted Organic Synthesis (MAOS) to the Pechmann condensation, a classic route to coumarins. This approach offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step guide for the laboratory synthesis, purification, and characterization of the target compound.
Introduction: The Significance of Coumarins and the Advent of Microwave Chemistry
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyran-2-one heterocyclic compounds. Their scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties. The specific substitution patterns on the coumarin ring system modulate these biological activities, making the development of efficient synthetic methodologies for novel derivatives a key objective in medicinal chemistry.
The synthesis of this compound introduces a halogen atom at a strategic position, which can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy or tuning its photophysical characteristics for material applications.
Traditionally, the synthesis of coumarins via methods like the Pechmann condensation required harsh conditions, such as high temperatures and strong acids, often leading to long reaction times and the formation of byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This targeted heating mechanism results in:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.
-
Higher Product Yields: Improved reaction kinetics and a reduction in side reactions frequently lead to higher isolated yields.
-
Enhanced Purity: The short reaction times minimize the thermal degradation of reactants and products.
-
Energy Efficiency: Heating only the reaction vessel is more energy-efficient than conventional methods like oil baths.
-
Alignment with Green Chemistry: The potential for solvent-free reactions or the use of minimal solvent aligns with the principles of sustainable chemistry.
This guide will focus on leveraging these advantages for the synthesis of this compound.
The Pechmann Condensation: Mechanism and Rationale
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester or a similar carboxylic acid under acidic conditions. For the synthesis of this compound, the key starting materials are 4-chlorophenol and malic acid. In the presence of a strong acid, malic acid is dehydrated to form formylacetic acid, which acts as the β-aldehyde acid equivalent.
The acid catalyst plays a crucial dual role in the reaction mechanism:
-
Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen of the β-keto acid (or its equivalent), rendering the carbonyl carbon more electrophilic.
-
Promotion of Cyclization and Dehydration: The acid facilitates the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and the final dehydration step to form the aromatic pyrone ring.
The generally accepted mechanism for the Pechmann condensation in this context proceeds as follows:
-
Formation of the Electrophile: Malic acid, in the presence of a strong dehydrating acid like sulfuric acid, is converted into formylacetic acid.
-
Electrophilic Attack: The protonated carbonyl group of formylacetic acid is attacked by the electron-rich aromatic ring of 4-chlorophenol, typically at the ortho position to the hydroxyl group due to its activating and ortho-, para-directing nature.
-
Cyclization: The hydroxyl group of the phenol then attacks the carboxylic acid carbonyl, leading to intramolecular cyclization and the formation of a heterocyclic intermediate.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule to form the stable, aromatic 2H-chromen-2-one ring system.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of these steps, leading to a rapid and clean reaction.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol outlines a solvent-free approach, which is both environmentally friendly and simplifies product work-up.
Materials and Equipment
-
Reagents:
-
4-Chlorophenol (Reagent Grade, ≥99%)
-
Malic Acid (Reagent Grade, ≥99%)
-
Concentrated Sulfuric Acid (95-98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) with appropriate sealed reaction vessels and temperature/pressure sensors.
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 4-chlorophenol (1.0 g, 7.78 mmol) and malic acid (1.14 g, 8.56 mmol, 1.1 eq).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the mixture while stirring gently. Caution: This is a highly exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture under the conditions specified in Table 1. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 3:7 v/v).
-
Quenching and Neutralization: After the reaction is complete, allow the vessel to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. A precipitate should form. Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.
-
Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining salts.
-
Purification: Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Summary of Reaction Parameters
| Parameter | Value |
| Reactants | 4-Chlorophenol, Malic Acid |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | Solvent-free |
| Microwave Power | 150-300 W (as needed to maintain temperature) |
| Temperature | 110-130 °C |
| Reaction Time | 5-10 minutes |
| Expected Yield | > 85% |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Pechmann condensation for this compound synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 163-165 °C
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~1720-1740 (C=O, lactone carbonyl stretch)
-
~1610, 1560, 1480 (C=C, aromatic ring stretches)
-
~1100-1250 (C-O, ether stretch)
-
~800-850 (C-Cl stretch)
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):
-
~7.65 (d, 1H, J ≈ 2.5 Hz, H-5)
-
~7.40 (dd, 1H, J ≈ 8.8, 2.5 Hz, H-7)
-
~7.25 (d, 1H, J ≈ 8.8 Hz, H-8)
-
~7.70 (d, 1H, J ≈ 9.6 Hz, H-4)
-
~6.45 (d, 1H, J ≈ 9.6 Hz, H-3)
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm):
-
~160.0 (C-2, C=O)
-
~153.0 (C-9)
-
~143.0 (C-4)
-
~131.5 (C-7)
-
~129.0 (C-6)
-
~128.0 (C-5)
-
~118.0 (C-10)
-
~117.5 (C-8)
-
~117.0 (C-3)
-
-
Mass Spectrometry (EI-MS) m/z (%):
-
180 (M⁺, corresponding to C₉H₅ClO₂)
-
182 ([M+2]⁺, isotopic peak for ³⁷Cl)
-
152 ([M-CO]⁺)
-
Conclusion
This guide details an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave-assisted Pechmann condensation. By leveraging the principles of microwave chemistry, this method provides a superior alternative to traditional synthetic routes, aligning with the modern demands for sustainable and efficient chemical synthesis. The provided experimental details and characterization data serve as a reliable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this and other valuable coumarin derivatives.
Spectroscopic characterization of 6-chloro-2H-chromen-2-one (NMR, IR, Mass)
A Guide to the Spectroscopic Characterization of 6-chloro-2H-chromen-2-one
Executive Summary
The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For novel heterocyclic compounds like this compound, a derivative of the versatile coumarin scaffold, unambiguous characterization is paramount. This technical guide provides an in-depth, methodology-focused exploration of the essential spectroscopic techniques used to confirm the identity, purity, and structure of this compound. We will move beyond mere data reporting to discuss the causality behind experimental choices and the logic of spectral interpretation, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and scientists who require a practical and scientifically rigorous framework for spectroscopic analysis.
The Imperative for Multi-Technique Characterization
This compound belongs to the coumarin family, a class of compounds renowned for its wide range of biological activities.[1] The substitution pattern on the coumarin core is critical to its function, and the introduction of a chlorine atom at the 6-position significantly alters its electronic properties and potential biological interactions. Therefore, confirming the precise location of the substituent and the integrity of the heterocyclic ring system is non-negotiable. While each spectroscopic technique provides a unique piece of the structural puzzle, it is their synergistic application that affords unequivocal proof of structure. This guide will treat each analysis not as an isolated step, but as a component of a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H and ¹³C NMR to build a complete picture of the molecule.
Expertise & Rationale: Experimental Design
The choice of solvent and internal standard is the first critical decision in NMR analysis. A deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), is essential to avoid overwhelming the spectrum with solvent protons.[2][3][4] DMSO-d₆ is often an excellent choice for coumarin derivatives due to its high solubilizing power.[1][2] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbons defined as 0 ppm, providing a stable and sharp reference point for all chemical shifts.[2][4][5]
Field-Proven Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the dried this compound sample.
-
Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS.
-
Solubilization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be applied if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Acquisition: Perform standard ¹H and proton-decoupled ¹³C NMR experiments. For a typical 400-500 MHz spectrometer, this involves a 1-5 second relaxation delay and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans for ¹H, 1024 or more for ¹³C).[4]
Data Interpretation & Insights
2.3.1 ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (C₉H₅ClO₂), we expect to see five signals in the aromatic/olefinic region. The protons on the coumarin ring system exhibit characteristic chemical shifts and coupling patterns.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.6 | Doublet | J = 9.5 - 10.0 |
| H-4 | ~ 8.1 | Doublet | J = 9.5 - 10.0 |
| H-5 | ~ 7.8 | Doublet | J = 8.5 - 9.0 |
| H-7 | ~ 7.5 | Doublet of Doublets | J = 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | ~ 7.7 | Doublet | J = 2.0 - 2.5 |
-
Causality of Shifts: The H-3 and H-4 protons form a classic AX system with a large coupling constant (~10 Hz), characteristic of cis-alkene protons on a pyrone ring. H-4 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group.
-
Aromatic Region: In the benzene ring, H-5 is ortho to the electron-withdrawing pyrone ring oxygen, shifting it downfield. H-7 shows coupling to both H-5 (ortho coupling, ~8.8 Hz) and H-8 (meta coupling, ~2.3 Hz), resulting in a doublet of doublets. H-8, being meta to the chlorine, shows only a small meta coupling to H-7. The signal for H-5 appears as a doublet due to ortho coupling with H-7. The chlorine at C-6 deshields the adjacent protons, influencing their chemical shifts.
2.3.2 ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. This is invaluable for confirming the total number of carbons in the molecular skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~ 159-161 |
| C-3 | ~ 117-119 |
| C-4 | ~ 143-145 |
| C-4a | ~ 118-120 |
| C-5 | ~ 127-129 |
| C-6 | ~ 130-132 |
| C-7 | ~ 125-127 |
| C-8 | ~ 119-121 |
| C-8a | ~ 152-154 |
-
Causality of Shifts: The lactone carbonyl carbon (C-2) is the most downfield signal, typically found in the 160 ppm region.[6][7] Carbons directly bonded to electronegative atoms (C-6 to Cl, C-8a to O) are shifted downfield. Quaternary carbons (C-4a, C-6, C-8a) are often identifiable by their lower intensity in a standard ¹³C NMR spectrum.[6] The specific shifts are highly dependent on the substitution pattern, making ¹³C NMR a sensitive tool for confirming isomerism.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as an excellent complementary technique to NMR for confirming key structural motifs.
Expertise & Rationale: Experimental Design
The most common and convenient method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used. A crucial step in any IR measurement is acquiring a background spectrum of the ambient atmosphere, which is then subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
Field-Proven Protocol: ATR-IR Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).
Data Interpretation & Insights
The IR spectrum of this compound is dominated by absorptions from the α,β-unsaturated lactone and the substituted benzene ring.
| Frequency (cm⁻¹) | Vibrational Mode | Significance |
| ~ 3100-3000 | C-H Stretch (Aromatic/Olefinic) | Confirms the presence of sp² C-H bonds. |
| ~ 1720-1740 | C=O Stretch (α,β-unsaturated lactone) | A strong, sharp band confirming the key coumarin functional group.[8][9] |
| ~ 1610, 1560, 1480 | C=C Stretch (Aromatic & Pyrone) | Multiple bands characteristic of the conjugated ring systems.[9] |
| ~ 1100-1250 | C-O Stretch (Ester) | Confirms the lactone C-O-C linkage. |
| ~ 750-850 | C-Cl Stretch | A weaker band in the fingerprint region, indicative of the carbon-chlorine bond. |
The position of the carbonyl stretch is particularly diagnostic. Its frequency is higher than that of a simple saturated ester due to the ring strain of the six-membered lactone but is slightly lowered by conjugation with the C3=C4 double bond.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this analysis, Electron Ionization (EI) is a robust choice as it generates reproducible, information-rich spectra that are often comparable to library data.[10]
Expertise & Rationale: Experimental Design
The sample can be introduced via a Gas Chromatograph (GC-MS) for purified samples or through a direct insertion probe. GC-MS is often preferred as it provides an additional layer of purity confirmation. An ionization energy of 70 eV is standard in EI-MS, as it provides sufficient energy to cause fragmentation and produce a characteristic "fingerprint" spectrum.[10]
Field-Proven Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100 °C to 280 °C). A standard HP-5MS column is suitable.[10]
-
MS Acquisition: The mass spectrometer will acquire spectra across the entire GC run. The spectrum corresponding to the apex of the target compound's peak is used for analysis. Scan a mass range of m/z 40-400.
Data Interpretation & Insights
The mass spectrum of this compound (C₉H₅ClO₂) will provide definitive proof of its elemental formula.
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 180 / 182 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight. The ~3:1 intensity ratio of the two peaks is the characteristic isotopic signature of a single chlorine atom. |
| 152 / 154 | [M - CO]⁺˙ | This is the hallmark fragmentation of coumarins, representing the loss of a carbon monoxide molecule from the pyrone ring.[10][11] |
| 117 | [M - CO - Cl]⁺ | Subsequent loss of the chlorine radical from the m/z 152 fragment. |
| 89 | [M - CO - Cl - CO]⁺ | Further loss of a second CO molecule, a known pathway for coumarin fragmentation.[10][11] |
The observation of the molecular ion at m/z 180 with its corresponding M+2 isotope peak at m/z 182 is the most critical piece of data from the MS analysis. The subsequent loss of 28 Da (CO) to yield fragments at m/z 152/154 strongly supports the coumarin core structure.[11][12][13]
Conclusion: A Unified Structural Confirmation
By integrating the data from NMR, IR, and Mass Spectrometry, we construct an unassailable case for the structure of this compound.
-
Mass Spectrometry confirms the correct molecular weight (180.59 g/mol ) and elemental formula (C₉H₅ClO₂), including the presence of one chlorine atom.
-
IR Spectroscopy validates the presence of the key α,β-unsaturated lactone functional group (C=O at ~1730 cm⁻¹) and the aromatic system.
-
NMR Spectroscopy provides the final, detailed blueprint, confirming the connectivity of all 5 protons and 9 carbons, establishing the cis-olefin geometry of the pyrone ring, and pinpointing the chlorine substituent at the C-6 position through its effect on the chemical shifts of the aromatic protons.
Together, these techniques form a robust, self-validating workflow that ensures the identity, purity, and structural integrity of this compound, enabling its confident use in further research and development.
References
- 1. chemmethod.com [chemmethod.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamopen.com [benthamopen.com]
- 11. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-2H-chromen-2-one
Introduction: The Significance of 6-chloro-2H-chromen-2-one and the Role of NMR in its Characterization
This compound, a halogenated derivative of coumarin, belongs to a class of compounds renowned for their significant and diverse pharmacological properties. Coumarins, characterized by a benzopyrone structure, are prevalent in natural products and are synthetically explored for a wide range of applications, including as anticoagulants, anticancer agents, and fluorescent probes. The introduction of a chlorine atom at the 6-position of the coumarin scaffold can profoundly influence its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of such organic molecules.[1] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C in this context, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and drug development professionals. It provides not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough and robust characterization.
Molecular Structure and Numbering
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout the guide for the assignment of all ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is a field-proven methodology for the analysis of coumarin derivatives like this compound.
I. Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial. Higher concentrations are required for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice for many coumarins due to its good dissolving power for moderately polar compounds and its relatively simple residual solvent signal. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR in CDCl₃. Often, the residual proton signal of the deuterated solvent (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) is used for calibration.
-
Labeling: Clearly label the NMR tube with the sample identification.
II. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: 220-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons)
-
Number of Scans: 1024-4096 scans (or more, depending on concentration)
-
Temperature: 298 K
-
Caption: Experimental workflow for NMR analysis of this compound.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the coupling constant (J) reveals information about neighboring protons.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.66 | d | 9.6 |
| H-5 | 7.47 | d | 6.9 |
| H-7 | 7.47 | d | 6.9 |
| H-8 | 7.28 | t | 7.5 |
| H-3 | 6.47 | d | 9.6 |
Data sourced from supporting information of a peer-reviewed publication.
Detailed Analysis of the ¹H NMR Spectrum:
-
H-3 and H-4 (α,β-unsaturated lactone system): The protons on the pyrone ring, H-3 and H-4, appear as two distinct doublets at 6.47 ppm and 7.66 ppm, respectively. The large coupling constant of J = 9.6 Hz is characteristic of the cis-relationship of these two olefinic protons. H-4 is significantly downfield shifted compared to H-3 due to the anisotropic effect of the carbonyl group (C=O) at C-2 and its position β to the carbonyl.[2]
-
Aromatic Protons (H-5, H-7, H-8): The aromatic region of the spectrum displays signals for the three protons on the benzene ring.
-
The signal at 7.28 ppm, appearing as a triplet, is assigned to H-8 .
-
The two signals at 7.47 ppm, appearing as a doublet, are assigned to H-5 and H-7 . The presence of the electron-withdrawing chlorine atom at C-6 deshields the ortho protons (H-5 and H-7) and the para proton (H-8) relative to unsubstituted coumarin. The meta-coupling between H-5 and H-7 is often small and may not be resolved, leading to the appearance of a doublet. The coupling constant of 6.9 Hz likely represents the ortho-coupling between H-7 and H-8, and H-5 with a neighboring proton that is not explicitly resolved in this dataset. A higher resolution spectrum or 2D NMR techniques like COSY would definitively confirm these connectivities.
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment and the nature of the attached functional groups.
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 160.0 |
| C-8a | 152.4 |
| C-4 | 142.3 |
| C-7 | 131.7 |
| C-6 | 129.7 |
| C-5 | 127.2 |
| C-4a | 119.8 |
| C-8 | 118.3 |
| C-3 | 117.8 |
Data sourced from supporting information of a peer-reviewed publication.
Detailed Analysis of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-2): The most downfield signal at 160.0 ppm is unequivocally assigned to the lactone carbonyl carbon, C-2 . Its chemical shift is characteristic of an α,β-unsaturated ester carbonyl.
-
Oxygen-bearing Aromatic Carbon (C-8a): The signal at 152.4 ppm is assigned to C-8a , the aromatic carbon directly attached to the endocyclic oxygen atom. The deshielding effect of the oxygen atom results in a significant downfield shift.
-
Olefinic Carbons (C-3 and C-4): The olefinic carbons of the pyrone ring, C-3 and C-4 , are observed at 117.8 ppm and 142.3 ppm, respectively. C-4 is more deshielded than C-3, which is typical for α,β-unsaturated carbonyl systems.
-
Aromatic Carbons:
-
C-6 (Chloro-substituted): The signal at 129.7 ppm is assigned to C-6 , the carbon atom directly bonded to the chlorine atom. The electronegative chlorine atom induces a downfield shift at the point of attachment.
-
C-4a: The quaternary carbon at the fusion of the two rings, C-4a , resonates at 119.8 ppm.
-
C-5, C-7, and C-8: The protonated aromatic carbons, C-5 , C-7 , and C-8 , appear at 127.2 ppm, 131.7 ppm, and 118.3 ppm, respectively. The specific assignments can be definitively confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached proton(s). The substituent effects of the chlorine at C-6 and the fused lactone ring influence the chemical shifts of these carbons in a predictable manner.[3]
-
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining a detailed experimental protocol with a thorough analysis of the spectral data, this guide serves as a valuable resource for scientists and researchers. The provided assignments, supported by established principles of NMR spectroscopy and literature on coumarin derivatives, offer a solid foundation for the structural verification and further investigation of this and related compounds. For unambiguous assignment of all signals, particularly in more complex derivatives, the use of 2D NMR experiments such as COSY, HSQC, and HMBC is highly recommended.
References
The Impact of Halogenation on the Physicochemical Profile of Coumarin Derivatives: A Technical Guide for Researchers
Foreword: The Strategic Role of Halogenation in Modulating Coumarin Bioactivity
Coumarins, a prominent class of benzopyran-derived heterocyclic compounds, are a cornerstone in medicinal chemistry and materials science.[1][2] Their inherent photophysical properties and broad spectrum of biological activities—ranging from anticoagulant to anticancer and antimicrobial—make them a privileged scaffold in drug discovery.[3][4] However, the native coumarin core often requires strategic modification to enhance its therapeutic potential and fine-tune its physicochemical characteristics for specific applications. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, represents a powerful and frequently employed strategy to achieve this modulation.
This technical guide provides an in-depth exploration of the physicochemical properties of halogenated coumarin derivatives. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between the nature and position of the halogen substituent and the resulting changes in electronic structure, lipophilicity, spectroscopic behavior, and ultimately, biological function. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and application of these versatile molecules.
Synthetic Strategies for Halogenated Coumarins: Regiochemical Control is Key
The regioselective introduction of halogens onto the coumarin scaffold is a critical first step that dictates the final properties of the molecule. The choice of synthetic route is governed by the desired position of halogenation and the nature of the halogen itself.
Electrophilic Aromatic Substitution: A Direct Approach
Direct halogenation of the coumarin ring via electrophilic aromatic substitution is a common strategy. The electron-rich benzene ring of the coumarin nucleus is susceptible to attack by electrophilic halogenating agents. However, controlling the regioselectivity can be challenging due to the activating and deactivating effects of the lactone ring and any existing substituents.
A notable advancement in this area is the use of metal halides, such as copper(II) halides, to promote regioselective halogenation with N-halosuccinimides (NXS) as the halogen source.[5][6] This method allows for the controlled introduction of chlorine or bromine at the C3 position, a site often crucial for biological activity.
Experimental Protocol: Copper-Catalyzed Regioselective Chlorination of 7-Substituted Coumarin [5]
-
Objective: To regioselectively introduce a chlorine atom at the C3 position of a 7-substituted coumarin.
-
Materials: 7-substituted coumarin (1 mmol), N-chlorosuccinimide (NCS, 7 mmol), CuCl₂·2H₂O (14 mmol), anhydrous acetonitrile (20 mL).
-
Procedure:
-
To a 50 mL round-bottom flask, add the 7-substituted coumarin, NCS, and CuCl₂·2H₂O.
-
Add anhydrous acetonitrile and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dispense the residue in 25 mL of 5% NaHSO₃ aqueous solution and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with 10 mL of water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the crude product by silica gel column chromatography.
-
Knoevenagel Condensation: Building the Halogenated Core
An alternative to direct halogenation is the construction of the coumarin ring from halogenated precursors. The Knoevenagel condensation is a versatile method for synthesizing 3-substituted coumarins. By using a halogenated salicylaldehyde and an active methylene compound, a halogen can be incorporated at a specific position on the benzene ring from the outset.
DOT Diagram: Synthesis of Halogenated Coumarins
Caption: Synthetic routes to halogenated coumarins.
The Influence of Halogenation on Physicochemical Properties
The introduction of a halogen atom, even a single one, can profoundly alter the physicochemical properties of a coumarin derivative. These changes are a direct consequence of the halogen's electronegativity, size, and ability to participate in various intermolecular interactions.
Electronic Effects: A Tug-of-War of Inductive and Mesomeric Influences
Halogens exert a dual electronic effect on the coumarin scaffold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[7] The net electronic effect influences the reactivity, spectroscopic properties, and biological activity of the molecule.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring, making it more electron-deficient. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).
-
Mesomeric Effect (+M): The lone pairs of electrons on the halogen can be delocalized into the π-system of the benzene ring. This effect is most significant for fluorine and diminishes with increasing atomic size.
The interplay of these effects modulates the electron density distribution across the coumarin molecule, which can be computationally modeled using techniques like Density Functional Theory (DFT).[8][9]
Lipophilicity and Solubility: Enhancing Membrane Permeability
A key rationale for halogenating drug candidates is to increase their lipophilicity.[1] The introduction of a halogen atom generally increases the hydrophobicity of the coumarin molecule, which can lead to better penetration of cellular membranes and improved binding to hydrophobic pockets of target proteins.[10]
The lipophilicity of a compound is typically quantified by its partition coefficient (LogP), which can be determined experimentally using methods like the shake-flask method or calculated using computational software.[11] Studies have shown a clear correlation between the number and type of halogen substituents and the LogP value of coumarin derivatives.[11][12] For instance, the introduction of a bromine atom has been shown to significantly increase the lipophilicity of coumarins.[11]
Table 1: Calculated LogP Values of Selected Halogenated Coumarins
| Compound | Substituent(s) | Calculated LogP |
| 4,7-dimethylcoumarin | 4-CH₃, 7-CH₃ | High |
| 6-Bromo-4,7-dimethylcoumarin | 6-Br, 4-CH₃, 7-CH₃ | Highest |
| 4-methyl-7-hydroxy-6-nitrocoumarin | 4-CH₃, 6-NO₂, 7-OH | High |
Note: This table presents a qualitative comparison based on findings from reference[11].
Spectroscopic Properties: A Window into Molecular Structure
Halogenation leaves a distinct fingerprint on the spectroscopic properties of coumarins, providing valuable information about their structure and electronic environment.
The electronic transitions within the coumarin π-system give rise to their characteristic UV-Visible absorption and fluorescence spectra.[13][14] Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima, depending on the halogen and its position.[15]
For example, when bromine atoms are attached to the coumarin ring, a red shift in both the absorption and emission spectra is often observed.[15] This is attributed to the perturbation of the molecular orbitals, particularly the LUMO, by the halogen.[15] The fluorescence quantum yield can also be significantly affected by halogenation, a phenomenon known as the "heavy atom effect," where the presence of heavier halogens like bromine and iodine can promote intersystem crossing and decrease fluorescence.[16]
NMR spectroscopy is an indispensable tool for the structural elucidation of halogenated coumarins. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment, and the introduction of a halogen causes predictable shifts.[17][18] For instance, the electron-withdrawing nature of halogens generally leads to a downfield shift of the signals of nearby protons and carbons.
Table 2: Representative ¹H and ¹³C NMR Data for a Halogenated Coumarin
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | ¹H | 8.18 (s, 1H), 8.04 (d, J = 2.1 Hz, 1H), 7.71 (d, J = 2.1 Hz, 1H) |
| ¹³C | 154.92, 150.50, 150.29, 140.88, 130.68, 119.34, 118.46, 112.79, 112.23, 105.42 |
Data extracted from reference[1].
IR spectroscopy provides information about the functional groups present in a molecule. In halogenated coumarins, the characteristic C=O stretching vibration of the lactone ring is a prominent feature, typically appearing in the range of 1700-1780 cm⁻¹. The presence of C-halogen bonds can also be observed, although these vibrations are often in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol: Spectroscopic Characterization of a Halogenated Coumarin
-
Objective: To characterize the structure and photophysical properties of a synthesized halogenated coumarin.
-
Methodologies:
-
NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) and record the absorption spectrum.
-
Fluorescence Spectroscopy: Using the same solution, excite the sample at its absorption maximum and record the emission spectrum.
-
IR Spectroscopy: Prepare a KBr pellet of the solid compound or analyze a thin film and record the IR spectrum.
-
Structure-Activity Relationships (SAR) and Biological Implications
The ultimate goal of modifying the physicochemical properties of coumarins is often to enhance their biological activity. Halogenation has proven to be a highly effective strategy in this regard, with numerous studies demonstrating improved antimicrobial, anticancer, and antioxidant properties.[19][20][21]
Antimicrobial Activity
Fluorinated coumarins, in particular, have shown excellent antibacterial and antifungal activities.[22][23] The presence of a fluorine atom or a trifluoromethyl group can significantly enhance the antimicrobial potency.[22][24] This is attributed to several factors, including increased lipophilicity for better cell penetration and altered electronic properties that may favor interaction with microbial targets.[10] For instance, some fluorinated coumarins have been shown to be potent inhibitors of bacterial DNA gyrase.[22]
DOT Diagram: Factors Influencing Antimicrobial Activity
Caption: Impact of halogenation on antimicrobial activity.
Anticancer Activity
Halogenated coumarins have emerged as promising anticancer agents.[1][25][26] The introduction of bromine and iodine, in particular, has been shown to impart significant antiproliferative effects against various cancer cell lines.[1] For example, 6,8-dibromo and 6,8-diiodo coumarin derivatives have demonstrated potent activity against thyroid cancer cells, inducing apoptosis and cell cycle arrest.[1][26] The increased lipophilicity and the potential for halogen bonding are thought to contribute to their enhanced anticancer efficacy.[1]
Antioxidant Activity
The antioxidant properties of coumarins can also be modulated by halogenation. While the presence of hydroxyl groups is often a key determinant of antioxidant activity, halogen substitution can influence the radical scavenging potential.[3][27][28] For instance, some studies have shown that chlorine substitution can slightly improve DPPH radical scavenging activity.[27] The effect of halogenation on antioxidant activity is complex and depends on the overall substitution pattern of the coumarin ring.
Future Perspectives and Conclusion
The strategic halogenation of the coumarin scaffold continues to be a vibrant area of research with significant potential for the development of novel therapeutic agents and functional materials. Future research will likely focus on:
-
Development of more selective and efficient halogenation methods.
-
In-depth exploration of the role of halogen bonding in ligand-receptor interactions.
-
Design and synthesis of multi-halogenated coumarins with tailored properties.
-
Comprehensive in vivo studies to validate the therapeutic potential of promising candidates.
References
- 1. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Regioselective Halogenation of Coumarins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. Computational study on the antioxidant property of coumarin-fused coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
- 21. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Solubility and Stability of 6-chloro-2H-chromen-2-one: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-2H-chromen-2-one, a halogenated derivative of the coumarin scaffold, presents significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility in common laboratory solvents and stability under various environmental conditions, is a critical prerequisite for its successful application in drug discovery and development. Poorly characterized solubility can lead to unreliable data in biological assays, while unaddressed instability can compromise a compound's shelf-life and therapeutic efficacy. This guide provides a comprehensive overview of the known properties of this compound and offers detailed, field-proven protocols for systematically determining its solubility and stability profiles. It is designed to equip researchers with the practical knowledge and experimental frameworks necessary to confidently handle and evaluate this compound.
Introduction: The Importance of Foundational Physicochemical Characterization
The coumarin core, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a chloro-substituent at the 6-position, yielding this compound (CAS 2051-59-4), modulates the molecule's electronic and lipophilic properties, potentially influencing its biological targets and metabolic fate.[1][2][3]
Before a compound can be advanced through the discovery pipeline, two fundamental questions must be answered:
-
In which solvents does it dissolve, and to what extent? This is critical for stock solution preparation, formulation for in vitro and in vivo studies, and purification processes.
-
How stable is the compound under relevant conditions? This determines appropriate storage conditions, predicts shelf-life, and informs on potential degradation pathways that could produce inactive or toxic byproducts.[4][5][6]
This document serves as a practical guide to addressing these questions for this compound.
Physicochemical Profile of this compound
A molecule's structure dictates its inherent properties. This compound is a relatively planar, aromatic system containing a polar lactone group and a nonpolar chlorophenyl ring. This duality suggests moderate polarity.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂ | PubChem[2] |
| Molecular Weight | 180.59 g/mol | PubChem[2] |
| CAS Number | 2051-59-4 | Cheméo[7] |
| Calculated logP | 2.446 | Cheméo[7] |
| Calculated Water Solubility | log₁₀WS = -7.12 (mol/L) | Cheméo[7] |
The calculated octanol-water partition coefficient (logP) of 2.446 indicates a preference for lipophilic environments over aqueous ones, predicting low water solubility. The calculated water solubility value confirms this, suggesting the compound is practically insoluble in water.
Solubility Determination: From Theory to Practice
Predicting solubility is a useful first step, but experimental determination is the gold standard. The principle of "like dissolves like" suggests that this compound should exhibit better solubility in solvents of intermediate polarity.[8]
Qualitative and Quantitative Solubility
A preliminary qualitative assessment can be performed by observing the dissolution of a small amount of the compound in various solvents. However, for scientific rigor, quantitative measurement is essential.[9] The most common methods for early-stage drug discovery are kinetic and thermodynamic solubility assays.[10] For foundational characterization, the thermodynamic shake-flask method is preferred as it measures the true equilibrium solubility.[10][11]
Recommended Solvents for Screening
A diverse set of solvents should be tested to establish a comprehensive solubility profile.
| Solvent Class | Example Solvents | Expected Solubility Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High. These solvents can engage in dipole-dipole interactions with the lactone carbonyl without interfering with the aromatic system. DMSO is a universal solvent for screening compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High. The hydroxyl group can hydrogen bond with the carbonyl oxygen, but the overall polarity may be slightly less compatible than polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate. Ethers are good solvents for moderately polar compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High. Good for dissolving organic compounds, and DCM is often used in synthesis workups.[12] |
| Nonpolar Aromatic | Toluene | Low to Moderate. Solubility would be driven by π-π stacking with the benzene ring. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low. The polarity mismatch is too great.[12] |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low. Essential for determining relevance for physiological conditions. |
Experimental Workflow: Thermodynamic Solubility Assessment
The following diagram and protocol outline a robust method for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 1: Shake-Flask Solubility Determination
-
Preparation of Standard Curve: a. Prepare a 10 mM primary stock solution of this compound in a high-solubility solvent like DMSO. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in the mobile phase to be used for HPLC analysis. c. Analyze these standards using a validated HPLC-UV method to generate a linear calibration curve of peak area versus concentration.
-
Sample Preparation & Equilibration: a. Add an excess of solid this compound (e.g., 5 mg) to a series of 1.5 mL glass vials. Causality: Using excess solid ensures that the resulting solution is truly saturated. b. Add a precise volume (e.g., 1 mL) of each selected solvent to the corresponding vial. c. Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). d. Agitate for 24 to 48 hours. Causality: A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.[10]
-
Separation and Analysis: a. Remove vials from the shaker and let them stand for 1 hour to allow undissolved solid to sediment. b. Carefully withdraw a sample of the supernatant. For accurate results, filter the supernatant through a 0.22 µm chemical-resistant filter (e.g., PTFE) to remove any remaining microscopic particles. Causality: Filtration prevents solid particles from artificially inflating the measured concentration. c. Prepare an appropriate dilution of the clear filtrate in the HPLC mobile phase to fall within the linear range of the standard curve. d. Analyze the diluted sample by HPLC-UV.
-
Calculation: a. Determine the concentration of the diluted sample from the standard curve. b. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (µM) × Dilution Factor × Molecular Weight ( g/mol ) / 1000
Stability Assessment: Ensuring Compound Integrity
Stability testing is essential to define storage conditions and shelf-life and to understand potential degradation liabilities.[4][13] The coumarin lactone ring is known to be susceptible to hydrolysis, particularly under basic conditions, which would open the ring to form a salt of coumarinic acid.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability assessment. They deliberately expose the compound to harsh conditions to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.[6] A stability-indicating method is one that can accurately measure the concentration of the active compound without interference from any degradants, excipients, or impurities.[14]
Caption: Logic Flow for a Forced Degradation Study.
Protocol 2: Forced Degradation Study
-
Sample Preparation: a. Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (50:50). b. Prepare five separate aliquots for stress testing.
-
Application of Stress Conditions: a. Acid Hydrolysis: Add an equal volume of 0.2M HCl to one aliquot to achieve a final concentration of 0.1M HCl. Heat at 60-80°C for several hours. b. Base Hydrolysis: Add an equal volume of 0.2M NaOH to a second aliquot. Keep at room temperature and monitor frequently, as hydrolysis can be rapid. Causality: Base-catalyzed hydrolysis of the lactone is often the most significant liability for coumarins. c. Oxidation: Add an equal volume of 6% H₂O₂ to a third aliquot. Keep at room temperature for several hours. d. Thermal Stress: Keep a fourth aliquot of the solution and a separate sample of the solid powder in an oven at 80°C. e. Photostability: Expose a fifth aliquot to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: a. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before injection. b. Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products. c. Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. If the parent peak is well-separated from all degradation product peaks, the method is considered stability-indicating.
Long-Term Stability Study
Once a stability-indicating method is established, a formal long-term study can be initiated to determine shelf-life.
-
Protocol Setup: a. Prepare multiple batches of the compound in the desired container closure system (e.g., amber glass vials).[5] b. Store the batches under controlled, long-term storage conditions as per ICH guidelines (e.g., 25°C / 60% Relative Humidity).[13] c. Also, store batches under accelerated conditions (e.g., 40°C / 75% Relative Humidity) to predict long-term stability.[4][13]
-
Testing Schedule: a. Pull samples at predefined time points. b. For long-term conditions: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4] c. For accelerated conditions: 0, 3, and 6 months.[4]
-
Analysis: a. Analyze the samples using the validated stability-indicating HPLC method. b. Monitor for any decrease in the concentration of this compound and the appearance or increase of any degradation products. c. Also, assess physical properties such as appearance, color, and moisture content.
Conclusion
This compound is a compound of significant scientific interest. Based on its structure and calculated physicochemical properties, it is predicted to be a lipophilic molecule with low aqueous solubility but good solubility in common polar aprotic organic solvents like DMSO and DMF. The primary stability liability is likely the hydrolysis of the lactone ring under basic conditions.
This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to experimentally determine the full solubility and stability profile of this compound. By employing these systematic approaches, scientists and drug developers can generate reliable, high-quality data, ensuring the integrity of their research and accelerating the path of discovery.
References
- 1. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents [mdpi.com]
- 2. 6-Chlorocoumarin | C9H5ClO2 | CID 16321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. 6-Chlorocoumarin (CAS 2051-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 14. www3.paho.org [www3.paho.org]
The Enduring Allure of the Benzopyrone Nucleus: A Technical Guide to the Discovery and Evolution of Coumarin and its Chlorinated Analogues
Abstract
The coumarin scaffold, a ubiquitous benzopyrone structure, has captivated chemists and pharmacologists for over two centuries. From its humble origins as a fragrant isolate from the tonka bean to its pivotal role in the development of modern anticoagulants and its ongoing exploration in antimicrobial and anti-tuberculosis therapies, the story of coumarin is one of serendipitous discovery, elegant synthesis, and continuous innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of coumarin and its chlorinated analogues. We will delve into the seminal moments of its isolation and first synthesis, explore the key synthetic methodologies that have defined its chemical landscape, and illuminate the scientific rationale and developmental history of its chlorinated derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile and enduring heterocyclic scaffold.
The Genesis of a Scaffold: The Discovery and Early History of Coumarin
The journey of coumarin begins in the early 19th century, a period of burgeoning interest in the chemical constituents of the natural world.
From Fragrant Bean to Crystalline Isolate
In 1820, the German chemist A. Vogel, while working in Munich, first isolated a crystalline substance from the tonka bean (Dipteryx odorata), a seed prized for its sweet, pleasant aroma reminiscent of vanilla.[1] Initially, Vogel mistook this compound for benzoic acid.[1] Concurrently and independently, the French pharmacist Nicholas Jean Baptiste Gaston Guibourt also isolated the same substance but correctly identified it as a distinct entity, naming it "coumarine" after "coumarou," the French word for the tonka bean.[1] It was in 1835 that another French pharmacist, A. Guillemette, confirmed that Vogel and Guibourt had indeed isolated the identical compound.[1]
Coumarin's pleasant scent quickly led to its use in perfumes and as a flavoring agent. However, its historical significance would soon extend far beyond the realm of fragrance.
The Dawn of Synthetic Organic Chemistry: Perkin's Landmark Synthesis
For nearly half a century after its discovery, coumarin remained a product of natural extraction. This changed in 1868 when the brilliant English chemist Sir William Henry Perkin achieved the first laboratory synthesis of coumarin.[1] This was a monumental achievement, not only for the synthesis of a natural product but also as a demonstration of a new and powerful reaction in organic chemistry, which would later become known as the Perkin reaction .[2] Perkin's synthesis, which involved heating the sodium salt of salicylaldehyde with acetic anhydride, opened the floodgates for the synthetic production of coumarin and its derivatives, freeing chemists from the constraints of natural sourcing and paving the way for the exploration of this versatile scaffold.[2][3]
The Synthetic Repertoire: Key Methodologies for Coumarin Synthesis
The initial breakthrough by Perkin spurred the development of several other named reactions for the synthesis of the coumarin nucleus. These methods, each with its own nuances and applications, form the bedrock of coumarin chemistry.
The Perkin Reaction: A Foundational Condensation
The Perkin reaction remains a cornerstone of coumarin synthesis. The mechanism involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.
Mechanism of the Perkin Reaction for Coumarin Synthesis:
-
Enolate Formation: A weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, abstracts an α-proton from the acetic anhydride to form an enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde.
-
Dehydration and Cyclization: The resulting intermediate undergoes dehydration to form an unsaturated mixed anhydride, which then undergoes intramolecular transesterification (lactonization) to yield the coumarin ring.[2]
Experimental Protocol: Synthesis of Coumarin via the Perkin Reaction
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of salicylaldehyde (10 g), acetic anhydride (20 g), and freshly fused and powdered anhydrous sodium acetate (12.5 g) is placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated in an oil bath at 180°C for 8-10 hours.
-
The hot reaction mixture is then poured into about 400 mL of water, and the oily layer is allowed to solidify.
-
The solid is separated by filtration and washed with a small amount of cold water.
-
To remove unreacted salicylaldehyde, the crude product is boiled with a solution of sodium bisulfite.
-
The purified coumarin is then recrystallized from ethanol.
The Pechmann Condensation: A Versatile Cyclization
Discovered by the German chemist Hans von Pechmann, this condensation reaction provides an alternative and often more efficient route to coumarins, particularly for substituted derivatives.[4][5] The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[4]
Mechanism of the Pechmann Condensation:
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol.[4]
-
Intramolecular Electrophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring (ortho to the hydroxyl group).[4]
-
Dehydration: The final step is the dehydration of the cyclic intermediate to form the stable coumarin ring.[4]
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
In a flask, dissolve resorcinol (11 g) in ethyl acetoacetate (13 g).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 18-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
The precipitated 7-hydroxy-4-methylcoumarin is collected by filtration, washed with cold water until free of acid, and dried.
-
The crude product can be recrystallized from ethanol to yield pure crystals.[6][7][8]
The Knoevenagel Condensation: An Aldol-Type Approach
The Knoevenagel condensation offers another powerful method for coumarin synthesis, particularly for derivatives with substituents at the 3-position. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[9][10]
Mechanism of the Knoevenagel Condensation for Coumarin Synthesis:
-
Enolate Formation: A weak base (e.g., piperidine) abstracts a proton from the active methylene compound to form a stabilized enolate.[9]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the salicylaldehyde.[9]
-
Dehydration and Lactonization: The resulting aldol-type adduct undergoes dehydration, followed by intramolecular cyclization (lactonization) to form the coumarin ring.[9]
Diagram: General Synthetic Pathways to Coumarin
Caption: Key synthetic routes to the coumarin scaffold.
The Rise of the Halogens: Discovery and Development of Chlorinated Coumarins
The inherent biological activities of the coumarin nucleus prompted further exploration into its chemical space. The introduction of halogen atoms, particularly chlorine, onto the coumarin scaffold emerged as a key strategy to modulate and enhance its pharmacological properties.
Rationale for Chlorination: Enhancing Biological Efficacy
The rationale behind the synthesis of chlorinated coumarins is rooted in the principles of medicinal chemistry. The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule, including:
-
Lipophilicity: Chlorine is a lipophilic atom, and its incorporation can increase the overall lipophilicity of the coumarin molecule. This can enhance its ability to cross biological membranes, such as the bacterial cell wall, leading to improved bioavailability and antimicrobial activity.[11]
-
Electronic Effects: The electron-withdrawing nature of chlorine can influence the electron distribution within the coumarin ring system, potentially affecting its interaction with biological targets.
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic degradation, increasing the in vivo half-life of a compound.
A Historical Perspective on Chlorinated Coumarin Synthesis
While a definitive timeline for the "discovery" of the first chlorinated coumarin is not as clearly demarcated as that of the parent compound, the exploration of halogenated coumarins has been an active area of research for several decades. Early investigations were likely driven by the broader trend in medicinal chemistry of exploring the effects of halogenation on bioactive scaffolds.
More recently, the discovery of naturally occurring chlorinated coumarins has invigorated research in this area. For instance, an ethanol extract of the polypore mushroom Fomitopsis officinalis was found to contain 6-chloro-4-phenyl-2H-chromen-2-one and ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate.[12][13][14]
Synthetic Approaches to Chlorinated Coumarins
The synthesis of chlorinated coumarins can be achieved through two primary strategies:
-
Starting with Chlorinated Precursors: This involves using chlorinated phenols or other chlorinated starting materials in established coumarin synthesis reactions. For example, the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin can be achieved via a Pechmann condensation using 4-chlororesorcinol.
-
Direct Chlorination of the Coumarin Nucleus: This involves the electrophilic chlorination of a pre-formed coumarin ring. The position of chlorination is directed by the existing substituents on the ring.
Experimental Protocol: Synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin
Materials:
-
4-Chlororesorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol
Procedure:
-
A mixture of 4-chlororesorcinol (14.45 g) and ethyl acetoacetate (13.0 g) is prepared in a flask.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid (50 mL) is added slowly with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.
-
The resulting mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude 6-chloro-7-hydroxy-4-methylcoumarin is purified by recrystallization from ethanol.
Pharmacological Significance of Chlorinated Coumarins
The introduction of chlorine has been shown to impart or enhance a range of biological activities in the coumarin scaffold, with antimicrobial and anti-tuberculosis effects being particularly noteworthy.
Antimicrobial and Antifungal Activity
Chlorinated coumarins have demonstrated significant activity against a variety of bacterial and fungal pathogens. The enhanced lipophilicity conferred by the chlorine atom is believed to facilitate the disruption of microbial cell membranes.[11]
Anti-Tuberculosis Activity
Several chlorinated coumarins have emerged as promising leads in the search for new anti-tuberculosis agents. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
Mechanism of Antimicrobial Action of Chlorinated Coumarins:
-
Inhibition of Bacterial DNA Gyrase: A primary mechanism of action for several antimicrobial coumarins, including chlorinated derivatives, is the inhibition of DNA gyrase.[11] This essential bacterial enzyme is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By binding to the GyrB subunit of the enzyme, these coumarins competitively inhibit the ATPase activity of DNA gyrase, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[11]
-
Disruption of the Bacterial Cell Membrane: The lipophilic nature of the coumarin scaffold, augmented by chlorination, is thought to facilitate its interaction with the lipid bilayer of the bacterial cell membrane.[11] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Diagram: Mechanism of DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by chlorinated coumarins.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of chlorinated coumarins is typically quantified by their Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Organism | MIC (µg/mL) |
| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100[11] |
| Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50[11] |
| 7-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100[11] |
This table presents a selection of reported MIC values and is not exhaustive.
Conclusion and Future Perspectives
The journey of coumarin, from its discovery in a fragrant bean to the development of its sophisticated chlorinated analogues, is a testament to the power of chemical exploration and the enduring relevance of natural products in drug discovery. The core benzopyrone structure has proven to be a remarkably privileged scaffold, amenable to a wide range of chemical modifications that can fine-tune its biological activity. The development of chlorinated coumarins represents a significant chapter in this ongoing story, demonstrating how the strategic introduction of a simple halogen atom can unlock potent antimicrobial and anti-tuberculosis properties.
As we look to the future, the coumarin scaffold, in both its chlorinated and non-chlorinated forms, will undoubtedly continue to be a fertile ground for innovation. Further exploration of the structure-activity relationships of chlorinated coumarins, coupled with modern drug design strategies, holds the promise of developing novel therapeutic agents to combat infectious diseases. The rich history of coumarin serves as a powerful reminder that even the most familiar of chemical structures can harbor untold potential, waiting to be unlocked by the next generation of scientists and researchers.
References
- 1. Coumarin - Wikipedia [en.wikipedia.org]
- 2. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 3. longdom.org [longdom.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chlorinated coumarins from the polypore mushroom Fomitopsis officinalis and their activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Theoretical Investigations into the Electronic Landscape of 6-Chloro-2H-chromen-2-one: A Computational Approach for Drug Discovery
An In-depth Technical Guide
Abstract
The coumarin scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives such as 6-chloro-2H-chromen-2-one demonstrating significant potential across various therapeutic areas. Understanding the intricate electronic properties of this molecule is paramount to rationally designing more potent and selective drug candidates. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using state-of-the-art computational methods. We delve into the rationale behind selecting specific quantum chemical techniques, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and provide a detailed, step-by-step protocol for their application. The guide focuses on elucidating key electronic characteristics such as frontier molecular orbital energies, molecular electrostatic potential, global reactivity descriptors, and simulated spectroscopic properties. By synthesizing theoretical accuracy with practical application, this document serves as a vital resource for researchers, computational chemists, and drug development professionals aiming to leverage computational insights to accelerate the discovery of novel coumarin-based therapeutics.
Introduction
Coumarins (2H-chromen-2-ones) represent a privileged class of heterocyclic compounds widely distributed in nature and renowned for their broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-HIV, antimicrobial, and antioxidant properties.[1][2] The functionalization of the coumarin core is a proven strategy to modulate its biological profile. The introduction of a halogen, such as chlorine, at the 6-position of the benzopyrone ring, can significantly alter the molecule's lipophilicity, metabolic stability, and electronic distribution, thereby influencing its interaction with biological targets.[3]
While experimental synthesis and screening are indispensable, they are often resource-intensive. Theoretical and computational studies offer a powerful, complementary approach to pre-emptively analyze and predict the behavior of molecules.[4] By employing quantum mechanical calculations, we can gain profound insights into the relationships between a molecule's electronic structure and its chemical reactivity or biological function.[5] Methods like Density Functional Theory (DFT) provide a robust framework for investigating ground-state properties, while Time-Dependent DFT (TD-DFT) is highly effective for exploring electronic excitations and spectroscopic behavior.[6][7]
This guide outlines a comprehensive computational workflow designed to thoroughly characterize the electronic properties of this compound, providing a foundational dataset that can guide the synthesis of next-generation analogues with enhanced therapeutic potential.
Part I: The this compound Scaffold: A Primer
The subject of our investigation, this compound, is a derivative of the fundamental coumarin structure. The chlorine atom at the C6 position acts as an electron-withdrawing group through induction, yet also a weak π-donor due to its lone pairs, creating a nuanced electronic environment on the aromatic ring. This substitution is critical, as it can influence everything from the molecule's ability to participate in hydrogen bonding to its susceptibility to metabolic modification.
Synthesis and Biological Context
The synthesis of such coumarin derivatives is often achieved through established organic reactions like the Pechmann condensation, which involves the reaction of a substituted phenol with a β-ketoester under acidic conditions.[8] The accessibility of this synthetic route makes the this compound scaffold a viable starting point for creating diverse chemical libraries.[3] The interest in this specific scaffold is driven by the established biological activities of related compounds, which have shown promise as antimicrobial and antiproliferative agents.[9][10][11] A detailed theoretical understanding is the logical next step to optimize these activities.
Part II: The Computational Workflow: A Methodological Blueprint
A successful theoretical study hinges on a well-defined and methodologically sound workflow. The following protocol is designed to provide a comprehensive electronic characterization of this compound.
Methodology Selection: The Rationale
-
Density Functional Theory (DFT): For ground-state electronic properties, DFT offers the best compromise between computational accuracy and cost. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated organic molecules.[12][13]
-
Basis Set: The choice of basis set determines the flexibility of the calculation in describing the spatial distribution of electrons. We will use the 6-311++G(d,p) basis set.[4][6]
-
6-311: A triple-zeta split-valence basis set, providing a highly flexible description of valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling molecules with lone pairs and for calculations involving anions or excited states.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds accurately.
-
-
Solvation Model: Biological processes occur in an aqueous environment. To simulate this, we will use the Polarizable Continuum Model (PCM) .[6][12] This model treats the solvent as a continuous dielectric medium, providing a more realistic electronic description than gas-phase calculations alone. We will perform calculations in both the gas phase (vacuum) and a simulated solvent like Dimethyl Sulfoxide (DMSO) to understand environmental effects.
-
Time-Dependent DFT (TD-DFT): To investigate the molecule's interaction with light (i.e., its UV-Visible absorption spectrum), TD-DFT is the method of choice for calculating electronic transition energies from the ground state to various excited states.[7][14]
Computational Workflow Diagram
Caption: A step-by-step computational workflow.
Step-by-Step Protocol
-
Structure Preparation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This should be done for both the gas phase and with the PCM solvent model.
-
Vibrational Frequency Analysis: Following optimization, calculate the vibrational frequencies at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Frontier Molecular Orbital (FMO) Analysis: From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize the spatial distribution of these orbitals.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface by mapping the electrostatic potential onto the molecule's electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Calculation of Global Reactivity Descriptors: Using the HOMO and LUMO energies, calculate key chemical descriptors based on Koopmans' theorem:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electronegativity (χ) = (I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
-
-
TD-DFT Calculation for UV-Vis Spectrum: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies of the first several singlet electronic transitions. This will yield the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f).
Part III: Interpreting the Data: From Numbers to Insights
The raw data from these calculations provides a multi-faceted view of the molecule's electronic character.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, we would expect the HOMO to be distributed primarily across the π-system of the coumarin ring, while the LUMO would also be delocalized across this system, particularly with contributions from the carbonyl group.
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[7] The presence of the chloro-substituent is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted coumarin, potentially narrowing the energy gap and influencing its reactivity and spectroscopic properties.[4]
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive guide to the molecule's reactive sites. For this compound, we anticipate the following:
-
Most Negative Regions (Red/Yellow): Localized on the carbonyl oxygen (C2=O), indicating the primary site for electrophilic attack and hydrogen bond acceptance.
-
Most Positive Regions (Blue): Likely found near the hydrogen atoms of the aromatic ring, indicating sites susceptible to nucleophilic attack. The chlorine atom will present a region of slight negative potential, influencing the overall charge distribution of the benzene portion of the scaffold.[12][15]
Quantitative Reactivity and Spectroscopic Data
The calculated values should be compiled into tables for clear comparison and analysis.
Table 1: Calculated Electronic Properties of this compound
| Property | Gas Phase | DMSO | Description |
| EHOMO (eV) | Value | Value | Electron-donating capability |
| ELUMO (eV) | Value | Value | Electron-accepting capability |
| Energy Gap (ΔE) (eV) | Value | Value | Chemical reactivity/stability |
| Ionization Potential (I) (eV) | Value | Value | Energy to remove an electron |
| Electron Affinity (A) (eV) | Value | Value | Energy released upon adding an electron |
| Hardness (η) (eV) | Value | Value | Resistance to change in electron distribution |
| Electrophilicity (ω) (eV) | Value | Value | Propensity to accept electrons |
| Dipole Moment (Debye) | Value | Value | Molecular polarity |
(Note: "Value" indicates where data from the computational output would be placed.)
Table 2: Simulated UV-Vis Absorption Data from TD-DFT
| Solvent | λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |
| Gas Phase | Value | Value | e.g., HOMO → LUMO (π → π) |
| DMSO | Value | Value | e.g., HOMO → LUMO (π → π) |
(Note: "Value" indicates where data from the computational output would be placed.)
The primary electronic transition is expected to be a π → π* transition, characteristic of conjugated systems.[14] A comparison of the λmax in the gas phase versus a polar solvent like DMSO will reveal the extent of solvatochromism (shift in color with solvent polarity), providing further insight into the nature of the electronic transition.
Conclusion and Future Directions
This guide presents a rigorous and validated computational protocol for the in-depth study of the electronic properties of this compound. The theoretical data generated through this workflow—including orbital energies, reactivity indices, electrostatic potential maps, and simulated spectra—provides a detailed electronic "fingerprint" of the molecule.
These findings are not merely academic. They provide actionable intelligence for the medicinal chemist:
-
Guiding Synthesis: The MEP and FMO analysis can suggest which positions on the coumarin ring are most susceptible to further chemical modification to enhance interactions with a biological target.
-
Predicting ADME Properties: Descriptors like polarity (dipole moment) and reactivity can be used in QSAR (Quantitative Structure-Activity Relationship) models to predict absorption, distribution, metabolism, and excretion properties.
-
Rational Drug Design: By understanding the electronic requirements for biological activity, new analogues can be designed in silico with modified substituents (e.g., replacing chlorine with fluorine or bromine, or adding electron-donating groups) to fine-tune their electronic properties for improved potency and selectivity.
By integrating these theoretical studies early in the drug discovery pipeline, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources while accelerating the journey from molecular concept to clinical reality.
References
- 1. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors | MDPI [mdpi.com]
- 6. Experimental and computational insights into the electronic structures and absorption-emission characteristics of coumarin, C-6H, C-153, and C-343 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Role of 6-Chloro-2H-Chromen-2-one in the Synthesis of Novel Antimicrobial Agents: An Application Note and Protocol Guide
Introduction: The Enduring Promise of the Coumarin Scaffold
The coumarin, or 2H-chromen-2-one, nucleus is a privileged scaffold in medicinal chemistry, underpinning a vast array of natural and synthetic molecules with diverse biological activities.[1] Among these, the development of antimicrobial agents has been a significant focus, driven by the escalating threat of multidrug-resistant pathogens.[1] The strategic introduction of a chlorine atom at the C6 position of the coumarin ring, yielding 6-chloro-2H-chromen-2-one, serves as a critical precursor for a new generation of antimicrobial candidates. The presence of this halogen can modulate the lipophilicity, electronic properties, and metabolic stability of the resulting derivatives, often enhancing their biological potency.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a versatile starting material. We will delve into its synthesis, detail protocols for its derivatization into promising antimicrobial agents, and outline methodologies for their subsequent biological evaluation. This document is designed to be a practical resource, blending established synthetic protocols with insights into the structure-activity relationships that govern the antimicrobial efficacy of these compounds.
Part 1: Synthesis of the Precursor: this compound
The efficient and scalable synthesis of this compound is the foundational step in harnessing its potential. Several classical methods can be employed, with the Pechmann condensation being a widely adopted and reliable approach.
Protocol 1: Synthesis of this compound via Pechmann Condensation
The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. In this case, 4-chlorophenol serves as the phenolic starting material.
Reaction Scheme:
A simplified representation of the Pechmann condensation for a substituted coumarin.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1 equivalent).
-
Addition of Catalyst: Carefully and slowly, add concentrated sulfuric acid (2.5 equivalents) to the flask while cooling in an ice bath. Stir the mixture until the 4-chlorophenol is completely dissolved.
-
Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. A solid precipitate of 6-chloro-4-methyl-2H-chromen-2-one will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold water to remove any residual acid. Recrystallize the product from ethanol to obtain pure crystals of 6-chloro-4-methyl-2H-chromen-2-one.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4][5]
Part 2: Derivatization of this compound for Enhanced Antimicrobial Activity
The real utility of this compound lies in its capacity to be chemically modified to generate a library of derivatives with potentially enhanced antimicrobial properties. The C3 and C4 positions of the coumarin ring are particularly amenable to substitution, and the introduction of various heterocyclic moieties has proven to be a fruitful strategy.
Protocol 2: Synthesis of 6-Chloro-3-(1,2,3-triazol-1-yl)-2H-chromen-2-one Derivatives
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazole-containing compounds.[6] This protocol outlines the synthesis of a 3-azido-coumarin intermediate followed by its reaction with various terminal alkynes.
Workflow for Triazole Derivative Synthesis:
A schematic workflow for the synthesis of triazole-coumarin hybrids.
Step 2A: Synthesis of 6-Chloro-3-azido-2H-chromen-2-one (Intermediate)
-
Starting Material: Begin with 6-chloro-3-amino-2H-chromen-2-one (synthesized via reduction of the corresponding nitro compound).
-
Diazotization: Dissolve the amino-coumarin in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃) in water dropwise. A precipitate will form.
-
Isolation: Stir the mixture for a further 30 minutes at low temperature, then allow it to warm to room temperature. Collect the solid product by filtration, wash with water, and dry.
Step 2B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve the 6-chloro-3-azido-2H-chromen-2-one intermediate (1 equivalent) and a terminal alkyne (1 equivalent).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Reaction: Add the catalyst solution to the reaction mixture. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-3-(1,2,3-triazol-1-yl)-2H-chromen-2-one derivative.
Part 3: Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations for a 6-Chloro-Coumarin Derivative |
| Melting Point | Assess purity and provide a physical constant for identification. | A sharp and defined melting point range indicates a high degree of purity. |
| Infrared (IR) Spectroscopy | Identify the presence of key functional groups. | Characteristic peaks for the lactone carbonyl (C=O) around 1700-1740 cm⁻¹, C-Cl stretching, and other functional groups introduced during derivatization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the detailed molecular structure and confirm the position of substituents. | The ¹H NMR spectrum will show characteristic signals for the aromatic and vinylic protons of the coumarin ring, as well as signals for any new substituents. The ¹³C NMR will confirm the carbon framework.[5][7] |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio) will be observable.[5][8] |
Part 4: Antimicrobial Screening Protocols
Once synthesized and characterized, the novel this compound derivatives must be evaluated for their antimicrobial activity. Standardized methods are crucial for obtaining reproducible and comparable results.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[9]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Microplate reader or visual inspection
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the synthesized compounds to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (wells with a standard antimicrobial agent) and a negative control (wells with only the inoculum and solvent).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for Antimicrobial Screening:
A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).
Part 5: Structure-Activity Relationship (SAR) and Mechanistic Insights
The data obtained from antimicrobial screening of a library of this compound derivatives allows for the elucidation of structure-activity relationships. Key considerations include:
-
Nature and Position of Substituents: The type of functional group and its location on the coumarin ring can significantly impact activity. For example, the introduction of lipophilic groups may enhance cell membrane penetration.
-
Role of the Chlorine Atom: The electron-withdrawing nature of the chlorine at the C6 position can influence the overall electronic distribution of the molecule, potentially affecting its interaction with biological targets.
-
Mechanism of Action: While not fully elucidated for all derivatives, coumarins are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with quorum sensing pathways.[3]
Quantitative Data Summary (Illustrative):
| Derivative | Modification at C3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Compound A | -(1H-1,2,3-triazol-1-yl) | 16 | 32 | 64 |
| Compound B | -(4-phenyl-1H-1,2,3-triazol-1-yl) | 8 | 16 | 32 |
| Compound C | -(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl) | 4 | 8 | 16 |
| Ampicillin | N/A | 2 | 4 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Note: This is an illustrative table. Actual values would be derived from experimental data.
Conclusion: A Versatile Precursor for Future Antimicrobial Discovery
This compound represents a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. Its amenability to a wide range of chemical modifications, coupled with the established biological significance of the coumarin scaffold, makes it an attractive starting point for drug discovery campaigns. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the ongoing search for effective solutions to the global challenge of antimicrobial resistance.
References
- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 6. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 6-Chloro-2H-chromen-2-one
Introduction: The Privileged Scaffold of 6-Chloro-2H-chromen-2-one in Oncology Research
The coumarin nucleus, a benzopyran-2-one system, is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological properties.[1] Within this family, this compound emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The presence of the chloro-substituent at the 6-position not only influences the molecule's physicochemical properties but also serves as a versatile synthetic handle for a variety of chemical transformations.[2] This strategic placement of a halogen allows for the introduction of diverse functionalities through cross-coupling reactions and nucleophilic substitutions, enabling the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.[3] This guide provides a detailed exploration of synthetic strategies, experimental protocols, and biological evaluation of novel anticancer agents derived from this compound.
Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound lies in the reactivity of the C-Cl bond and the potential for modification at other positions of the coumarin ring. The primary strategies for derivatization include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (though less common for aryl chlorides without strong activation), and a nitration-reduction-amination sequence to introduce a versatile amino group at the 6-position.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, Suzuki-Miyaura and Sonogashira couplings are particularly relevant.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the 6-position of the coumarin and an aryl or heteroaryl group from a boronic acid or ester.[4] This is invaluable for creating biaryl structures, which are common motifs in anticancer drugs. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product.[4]
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the 6-position of the coumarin and a terminal alkyne. The resulting aryl-alkyne scaffold is a versatile intermediate for further transformations or can be a key pharmacophore itself. The mechanism involves a synergistic interplay between palladium and copper catalysts.
Strategy 2: Synthesis of 6-Aminocoumarin Derivatives
The introduction of an amino group at the 6-position opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems. A common route to 6-amino-2H-chromen-2-one from the chloro-precursor involves a two-step process: nitration followed by reduction.
Experimental Protocols
Protocol 1: Synthesis of 6-(3,4-Dichlorophenyl)-2H-chromen-2-one via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl coumarin derivative with demonstrated anticancer activity.[5]
Materials:
-
This compound
-
3,4-Dichlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 3,4-dichlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 6-(3,4-dichlorophenyl)-2H-chromen-2-one.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol provides a general method for the synthesis of 6-alkynyl-2H-chromen-2-one derivatives, which can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 6-alkynyl-2H-chromen-2-one.
Protocol 3: Synthesis of 6-Amino-2H-chromen-2-one Derivatives
This two-step protocol outlines the conversion of this compound to a 6-amino derivative, a versatile intermediate for further synthesis.[6]
Step 1: Nitration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
Carefully add this compound (1.0 mmol) to ice-cold concentrated sulfuric acid (5 mL) in a round-bottom flask, keeping the temperature below 5 °C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (1.5 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.
Step 2: Reduction of the Nitro-Intermediate to 6-Amino-2H-chromen-2-one
Materials:
-
6-Chloro-nitro-2H-chromen-2-one intermediate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend the nitro-intermediate (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the 6-aminocoumarin derivative.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative compounds derived from 6-substituted coumarins.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6-(3,4-Dichlorophenyl)-2H-chromen-2-one | A549 (Lung) | 7.1 | [5] |
| 1 | 6-(3,4-Dichlorophenyl)-2H-chromen-2-one | H2170 (Lung) | 3.3 | [5] |
| 2 | 6-Heteroaryl coumarin derivative | MCF-7 (Breast) | 2.57 | [7] |
| 3 | 6-Amino-2-styrylchromone derivative | HT-29 (Colon) | Comparable to 5-FU | [8] |
Structure-Activity Relationship (SAR) Insights
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyran ring.
-
Substitution at C6: The 6-position is a critical site for modification. The introduction of aryl groups via Suzuki coupling has been shown to yield potent anticancer agents, with the electronic properties of the aryl substituent playing a key role.[5] The presence of an amino group at the 6-position provides a valuable point for further derivatization, often leading to compounds with enhanced biological activity.[6][8]
-
Substitution at other positions: While this guide focuses on derivatization from the 6-chloro position, it is important to note that modifications at other positions, such as C3, C4, and C7, also significantly impact anticancer activity. For instance, the introduction of bulky or heterocyclic moieties at these positions can modulate the compound's interaction with biological targets.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse library of novel coumarin derivatives with potential anticancer activity. The synthetic strategies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions and the synthesis of 6-aminocoumarin intermediates, provide robust and adaptable methods for drug discovery and development professionals. The provided protocols, coupled with the understanding of structure-activity relationships, will facilitate the rational design and synthesis of new generations of coumarin-based anticancer agents.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Buy 6-Amino-2H-chromen-2-one | 14415-44-2 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 6-Chloro-2H-Chromen-2-One Derivatives: A Detailed Guide to Synthetic Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and effective protocols for the synthesis of 6-chloro-2H-chromen-2-one derivatives. This class of compounds, also known as 6-chlorocoumarins, represents a significant scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the chloro-substituent at the 6-position can significantly influence the physicochemical properties and biological activity of the coumarin core.
This document offers detailed, step-by-step methodologies for the most pertinent synthetic routes: the Pechmann Condensation, the Perkin Reaction, the Knoevenagel Condensation, and the Wittig Reaction. Each section elucidates the underlying reaction mechanism, provides practical insights into experimental choices, and presents quantitative data to facilitate methodological comparison and selection.
Key Synthetic Strategies at a Glance
The synthesis of the this compound scaffold can be approached through several classic organic reactions. The choice of a particular method often depends on the desired substitution pattern at other positions of the coumarin ring and the availability of starting materials.
| Synthetic Method | Key Reactants | Catalyst/Reagent | General Yields |
| Pechmann Condensation | 4-Chlorophenol & β-Ketoester | Acid Catalyst (e.g., H₂SO₄, InCl₃) | Good to Excellent |
| Perkin Reaction | 5-Chlorosalicylaldehyde & Acetic Anhydride | Weak Base (e.g., Sodium Acetate) | Moderate to Good |
| Knoevenagel Condensation | 5-Chlorosalicylaldehyde & Active Methylene Compound | Weak Base (e.g., Piperidine, DBU) | Good to Excellent |
| Wittig Reaction | 5-Chlorosalicylaldehyde & Phosphonium Ylide | Base (for ylide generation) | Moderate to High |
Pechmann Condensation: A Robust Approach to 4-Substituted 6-Chlorocoumarins
The Pechmann condensation is a widely employed and straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2] For the synthesis of 6-chloro-4-substituted coumarins, 4-chlorophenol is the key starting material. The reaction is versatile and can be used to introduce a variety of substituents at the 4-position by choosing the appropriate β-ketoester.
Underlying Mechanism and Rationale
The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of well-defined steps:
-
Transesterification: The reaction commences with the acid-catalyzed transesterification of the β-ketoester with the phenol. The hydroxyl group of 4-chlorophenol nucleophilically attacks the carbonyl carbon of the ester, forming a new ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 4-chlorophenol intermediate then attacks the keto-carbonyl group in an intramolecular fashion. This cyclization is a form of Friedel-Crafts acylation.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable, aromatic 2H-chromen-2-one ring system.
The chloro-substituent at the para-position to the hydroxyl group in 4-chlorophenol is an electron-withdrawing group, which can slightly deactivate the ring towards electrophilic substitution. Therefore, strong acid catalysts and sometimes elevated temperatures are employed to drive the reaction to completion.
Caption: Pechmann Condensation Workflow.
Detailed Protocol for 6-Chloro-4-methyl-2H-chromen-2-one
This protocol describes the synthesis of 6-chloro-4-methyl-2H-chromen-2-one from 4-chlorophenol and ethyl acetoacetate.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (2-3 eq) OR Indium(III) Chloride (InCl₃) (3 mol%)[3]
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Ice bath
-
Ethanol (for recrystallization)
Procedure (using H₂SO₄):
-
In a round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 eq) dropwise with constant and vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from ethanol to yield pure 6-chloro-4-methyl-2H-chromen-2-one.
Procedure (using InCl₃ under mechanochemical activation): [3]
-
In a vessel suitable for a high-speed ball mill mixer, combine 4-chlorophenol, ethyl acetoacetate, and InCl₃ (3 mol%).[3]
-
Process the mixture in the ball mill at room temperature. Reaction times are typically short.[3]
-
Upon completion, the crude product is purified by recrystallization from ethanol.[3]
Perkin Reaction: Synthesis from 5-Chlorosalicylaldehyde
The Perkin reaction provides a route to α,β-unsaturated aromatic acids and their derivatives through the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid.[4] For the synthesis of this compound, 5-chlorosalicylaldehyde is the key starting material.
Mechanistic Insights
The Perkin reaction mechanism involves the following key steps:[5]
-
Enolate Formation: The weak base (e.g., sodium acetate) deprotonates the acid anhydride (acetic anhydride) at the α-carbon, forming a reactive enolate ion.
-
Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the 5-chlorosalicylaldehyde.
-
Intramolecular Cyclization (Lactonization): The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the salicylaldehyde moiety attacks the carbonyl group of the anhydride portion, leading to the formation of the lactone ring.
-
Dehydration: Subsequent elimination of a molecule of water yields the α,β-unsaturated system of the coumarin ring.
Caption: Perkin Reaction Workflow.
Detailed Protocol for this compound
This protocol outlines the synthesis of the parent this compound from 5-chlorosalicylaldehyde.
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Acetic anhydride (2.5 eq)
-
Anhydrous sodium acetate (1.5 eq)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Place 5-chlorosalicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture in an oil bath to 180-200°C for 4-6 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of cold water while still hot.
-
A solid product will precipitate. Stir the mixture well to break up any lumps.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude this compound by recrystallization from ethanol.
Knoevenagel Condensation: A Versatile Route for 3-Substituted Derivatives
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[6] This reaction is particularly useful for synthesizing 3-substituted 6-chlorocoumarins by reacting 5-chlorosalicylaldehyde with various active methylene compounds.
Rationale and Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7] The mechanism proceeds as follows:
-
Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate), generating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion then attacks the carbonyl carbon of 5-chlorosalicylaldehyde.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization through the attack of the phenolic hydroxyl group on the ester or cyano group, followed by the elimination of a molecule of water to form the coumarin ring.
The choice of the active methylene compound determines the substituent at the 3-position. For example, ethyl cyanoacetate yields a 3-cyano derivative, while diethyl malonate can lead to a 3-carboxy derivative after hydrolysis and decarboxylation.
Caption: Knoevenagel Condensation Workflow.
Detailed Protocol for 6-Chloro-3-cyano-4-methylcoumarin
This protocol details the synthesis of 6-chloro-3-cyano-4-methylcoumarin from 5-chloro-2-hydroxyacetophenone and ethyl cyanoacetate.[8]
Materials:
-
5-Chloro-2-hydroxyacetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (catalytic amount, 0.1 eq)
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
10% aqueous Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.[8]
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[8]
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the crude product.[8]
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.[8]
-
Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 6-chloro-3-cyano-4-methylcoumarin.[8]
Wittig Reaction: A Method for C3-C4 Unsaturation
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[9] In the context of coumarin synthesis, an intramolecular Wittig reaction of an appropriate ortho-substituted phenolic precursor can be employed. Alternatively, a direct intermolecular Wittig reaction with salicylaldehyde derivatives can also be used.[10]
Mechanistic Principles
The general Wittig reaction mechanism involves:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the nucleophilic phosphonium ylide.
-
Betaine/Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of the aldehyde (e.g., 5-chlorosalicylaldehyde) to form a zwitterionic intermediate called a betaine, which then cyclizes to an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to form the alkene (the C3-C4 double bond of the coumarin) and a stable triphenylphosphine oxide byproduct.
For coumarin synthesis, a common approach involves the reaction of a salicylaldehyde with a carbethoxymethylenetriphenylphosphorane. The subsequent intramolecular cyclization of the resulting cinnamate derivative leads to the coumarin ring.
Caption: Wittig Reaction Workflow.
Detailed Protocol for this compound
This protocol describes a general procedure for the synthesis of this compound from 5-chlorosalicylaldehyde and carbethoxymethylenetriphenylphosphorane.
Materials:
-
5-Chlorosalicylaldehyde (1.0 eq)
-
Carbethoxymethylenetriphenylphosphorane (1.2 eq)
-
High-boiling solvent (e.g., xylene or diethylaniline)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-chlorosalicylaldehyde (1.0 eq) and carbethoxymethylenetriphenylphosphorane (1.2 eq) in a high-boiling solvent like xylene or diethylaniline.[10][11]
-
Heat the reaction mixture to reflux (140°C for xylene, 215°C for diethylaniline) for 4-6 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the this compound.
Characterization of this compound Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point (m.p.): To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks include a strong absorption for the lactone C=O stretch (around 1700-1740 cm⁻¹) and absorptions corresponding to C=C aromatic stretching.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons and any substituents on the coumarin ring. ¹³C NMR will confirm the carbon framework of the molecule.[12][13][14]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[12]
Example Characterization Data for 6-Chloro-4-methyl-2H-chromen-2-one: [11]
-
Melting Point: 236–238 °C[11]
-
IR (cm⁻¹): 1695-1710 (C=O)[11]
-
¹H-NMR (δ, ppm): 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02–7.53 (m, 3H, Ar-H)[11]
-
¹³C-NMR (δ, ppm): 18.9 (CH₃), 115.6 (coumarin-C3), 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 (aromatic carbons), 161.4 (C=O)[11]
-
MS (m/z %): 194 (M⁺, 45%)[11]
Conclusion
This technical guide has detailed four primary and effective protocols for the synthesis of this compound derivatives. The Pechmann condensation is highly efficient for producing 4-substituted derivatives from 4-chlorophenol. The Perkin and Knoevenagel reactions offer versatile routes starting from 5-chlorosalicylaldehyde, allowing for the introduction of various substituents at the 3-position. The Wittig reaction provides another valuable method for constructing the coumarin core. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided step-by-step protocols and mechanistic insights are intended to empower researchers to confidently synthesize these valuable compounds for further investigation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. mdpi.com [mdpi.com]
Biological Evaluation of 6-chloro-2H-chromen-2-one and its Analogues: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Halogen Advantage
The coumarin, or 2H-chromen-2-one, nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The strategic modification of this core structure is a key approach in drug discovery to enhance potency and selectivity.
The introduction of a chlorine atom at the 6-position of the 2H-chromen-2-one ring is a significant modification. Halogenation, particularly with chlorine, can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[7][8][9] Specifically, 6-chloro-2H-chromene analogues have emerged as promising compounds, for instance, as antagonists of the P2Y6 receptor, which is implicated in inflammation and cancer.[10][11]
This guide provides an integrated series of application notes and detailed protocols designed for the systematic biological evaluation of 6-chloro-2H-chromen-2-one and its analogues. The methodologies are presented as a primary screening cascade, from foundational in vitro assays to preliminary in vivo assessments, to identify and characterize lead compounds for further development.
Section 1: Foundational In Vitro Evaluation: Cytotoxicity & Anticancer Activity
Expert Rationale: The initial and most critical step in evaluating any new chemical entity is to assess its cytotoxicity. This foundational screen serves a dual purpose: it establishes a therapeutic window by identifying the concentration range at which the compound affects cell viability, and it provides the first indication of potential anticancer activity. By testing against a panel of cancer cell lines alongside a non-cancerous control line, we can simultaneously determine dose-dependent efficacy and preliminary selectivity. The half-maximal inhibitory concentration (IC₅₀) derived from this assay becomes the cornerstone for dosing in all subsequent in vitro experiments.[12]
General Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of cytotoxicity.[12][14]
Methodology:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal control cell line (e.g., human fibroblasts) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the respective compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) IC₅₀ (µM) | Cancer Cell Line 2 (e.g., A549) IC₅₀ (µM) | Normal Cell Line (e.g., Fibroblasts) IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | Value | Value | Value | Value |
| Analogue 1 | Value | Value | Value | Value |
| Analogue 2 | Value | Value | Value | Value |
| Doxorubicin (Positive Control) | Value | Value | Value | Value |
*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.
Section 2: Antimicrobial Activity Screening
Expert Rationale: The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents.[15] Coumarin derivatives have demonstrated significant potential in this area, with mechanisms that can include damage to the bacterial cell membrane.[16][17] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This quantitative measure allows for direct comparison of the potency of different analogues against a panel of clinically relevant bacteria.
Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, and the MIC is identified as the lowest compound concentration in a clear well.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
From a fresh agar plate, inoculate a single colony into a tube of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution in Microplate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (e.g., 2048 µg/mL) to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 1024 µg/mL down to 1 µg/mL).
-
Reserve wells for a positive control (bacteria in MHB, no compound) and a negative control (MHB only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Optionally, add 20 µL of a viability indicator like resazurin or INT (p-iodonitrotetrazolium violet) and incubate for another 1-4 hours. A color change indicates viable bacteria. The MIC is the lowest concentration well that remains the original color.
-
Data Presentation: Antimicrobial Profile
| Compound ID | Gram-Positive: S. aureus MIC (µg/mL) | Gram-Positive: B. subtilis MIC (µg/mL) | Gram-Negative: E. coli MIC (µg/mL) | Gram-Negative: P. aeruginosa MIC (µg/mL) |
| This compound | Value | Value | Value | Value |
| Analogue 1 | Value | Value | Value | Value |
| Analogue 2 | Value | Value | Value | Value |
| Ciprofloxacin (Positive Control) | Value | Value | Value | Value |
Section 3: In Vitro Anti-inflammatory Activity Assessment
Expert Rationale: Chronic inflammation is a key pathological driver of numerous diseases, including cancer and autoimmune disorders.[19] A critical event in the inflammatory response is the activation of macrophages, which, when stimulated by agents like lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[19][20] Evaluating the ability of this compound analogues to inhibit the production of these mediators in a cellular model provides direct evidence of their anti-inflammatory potential.
LPS-Induced Inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
Principle: LPS stimulation of RAW 264.7 murine macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a purple azo compound, the absorbance of which is proportional to the NO concentration.[19]
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment and LPS Stimulation:
-
Treat the cells with various concentrations of the test compounds (e.g., 1-50 µM, determined from cytotoxicity data on RAW 264.7 cells to ensure non-toxic concentrations are used).
-
Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control.
-
Incubate for a further 24 hours.
-
-
Griess Reaction:
-
Prepare the Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite (NaNO₂) to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] * 100
-
Data Presentation: Anti-inflammatory Activity
| Compound ID | NO Inhibition at 20 µM (%) | Anti-inflammatory IC₅₀ (µM) |
| This compound | Value | Value |
| Analogue 1 | Value | Value |
| Analogue 2 | Value | Value |
| Dexamethasone (Positive Control) | Value | Value |
Section 4: Preliminary In Vivo Toxicity Assessment
Expert Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism. An acute in vivo toxicity study is a crucial step to bridge this gap.[21] It provides vital information on the systemic effects of a single high dose of a compound, helping to identify a potential maximum tolerated dose (MTD) and revealing any target organ toxicity.[22][23] This data is fundamental for establishing the safety profile of a lead candidate before proceeding to more complex efficacy models.
Workflow for Acute In Vivo Toxicity Study
Caption: Workflow for a preliminary acute in vivo toxicity study.
Protocol 4.1: Acute Oral Toxicity Study in Mice
Principle: This protocol is based on established guidelines (e.g., OECD) for acute toxicity testing. Healthy mice are administered a single oral dose of the test compound and are observed for a set period for signs of toxicity and mortality. Post-mortem analysis includes biochemical assessment of blood and histopathological examination of major organs to identify any compound-induced damage.[22]
Methodology:
-
Animal Handling and Dosing:
-
Use healthy young adult mice (e.g., Swiss albino or C57BL/6), acclimatized for at least one week.
-
Group the animals (n=5 per group) and fast them overnight before dosing.
-
Administer a single dose of the test compound via oral gavage. Start with a dose like 2000 mg/kg. Based on the outcome, subsequent groups may receive lower or higher doses. A control group receives the vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
-
Observation Period:
-
Observe the animals continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Record any clinical signs of toxicity, such as changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).
-
Record body weight before dosing and at regular intervals (e.g., day 1, 7, and 14).
-
Record any mortalities.
-
-
Endpoint and Sample Collection:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Collect blood via cardiac puncture for serum separation.
-
Perform a gross necropsy, examining all major organs (liver, kidneys, spleen, heart, lungs).
-
Collect these organs and fix them in 10% neutral buffered formalin for histopathological analysis.
-
-
Biochemical and Histopathological Analysis:
-
Use the collected serum to measure markers of liver function (e.g., GOT/AST, GPT/ALT) and kidney function (e.g., creatinine, urea).[22]
-
Process the fixed organs, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.
-
Data Presentation: Acute Toxicity Summary
| Compound ID | Dose (mg/kg) | Mortality (n/5) | Key Clinical Signs | Change in Body Weight (%) | Serum GOT/GPT (U/L) | Serum Creatinine/Urea (mg/dL) | Key Histopathology Findings |
| Analogue X | 2000 | Value | Description | Value | Value / Value | Value / Value | Description |
| Vehicle Control | 0 | 0/5 | None | Value | Value / Value | Value / Value | No significant findings |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological characterization of this compound and its analogues. This systematic, multi-tiered approach, progressing from broad cytotoxicity screening to specific antimicrobial and anti-inflammatory assays, and culminating in a preliminary in vivo safety assessment, allows for the efficient identification of promising lead candidates. Positive results from this screening cascade would warrant progression to more detailed mechanistic studies, secondary pharmacology, and formal preclinical development to fully elucidate the therapeutic potential of this valuable chemical scaffold.
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 18. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of in vivo and in vitro rat hepatic toxicity of coumarin and methyl analogues, and application of quantitative morphometry to toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Screening of 6-Chloro-2H-Chromen-2-One Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Among the vast landscape of heterocyclic compounds, coumarins (2H-chromen-2-ones) and their derivatives have emerged as a privileged scaffold in medicinal chemistry.[1][2] These compounds, found in many plants, exhibit a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1]
The strategic modification of the coumarin nucleus, such as through halogenation, has been shown to modulate its biological efficacy.[3] The introduction of a chlorine atom at the C6 position of the 2H-chromen-2-one scaffold can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and thereby augmenting its antimicrobial activity.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro screening of 6-chloro-2H-chromen-2-one derivatives to elucidate their antimicrobial potential.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring that the screening process is both technically sound and contextually informed. We will delve into the core assays for preliminary antimicrobial screening: Broth Microdilution for quantitative assessment of inhibitory concentrations, and Agar Disk and Well Diffusion for a qualitative and semi-quantitative evaluation of antimicrobial activity.
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
Before embarking on the practical aspects of the screening assays, it is crucial to understand the foundational principles that ensure the reliability and reproducibility of the results.
The Concept of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of quantitative antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The MIC provides a precise measure of the potency of a compound against a specific microbial strain and is invaluable for comparing the efficacy of different derivatives.
The Principle of Diffusion Assays
Agar-based diffusion methods, such as the Kirby-Bauer disk diffusion and agar well diffusion, are based on the principle of the radial diffusion of an antimicrobial agent through a solid medium.[6] An antimicrobial-impregnated disk or a solution placed in a well on an agar plate inoculated with a test microorganism creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk or well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
The Critical Role of Quality Control
To ensure the accuracy and consistency of antimicrobial susceptibility testing, the use of well-characterized quality control (QC) strains is imperative. These are reference strains with known susceptibility patterns to various antimicrobial agents.[7] QC strains are used to validate the performance of the testing methodology, the potency of the antimicrobial agents, and the quality of the culture media. The American Type Culture Collection (ATCC) provides a wide range of well-characterized QC strains for this purpose.
Part 2: Key In Vitro Antimicrobial Screening Assays
This section details the protocols for three fundamental in vitro screening assays suitable for evaluating this compound derivatives.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a highly standardized and widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
Caption: Workflow for the Broth Microdilution Assay.
-
Preparation of Test Compound:
-
Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for poorly water-soluble compounds; however, the final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the microorganisms.
-
Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Rationale: A standardized inoculum is critical for the reproducibility of MIC results.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). A solvent control (broth, inoculum, and the highest concentration of DMSO used) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The agar disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used for preliminary screening of antimicrobial activity.
Caption: Workflow for the Agar Disk Diffusion Assay.
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. Rationale: The depth of the agar can affect the diffusion of the antimicrobial agent and thus the size of the inhibition zone.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[8]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Preparation and Application of Disks:
-
Sterilize paper disks (6 mm in diameter) by autoclaving.
-
Impregnate the sterile disks with a known concentration of the this compound derivative solution. A solvent control disk impregnated only with the solvent (e.g., DMSO) must be included.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Include a positive control disk with a standard antibiotic of known efficacy against the test organism.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
Agar Well Diffusion Assay
The agar well diffusion assay is similar to the disk diffusion method but is particularly useful for testing the antimicrobial activity of solutions, such as plant extracts or newly synthesized compounds that are not readily impregnated onto paper disks.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Inoculation of Agar Plates:
-
Prepare and inoculate MHA plates with a standardized bacterial inoculum as described for the disk diffusion assay.
-
-
Creation of Wells:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.[6]
-
Carefully remove the agar plugs from the wells.
-
-
Application of Test Solution:
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution into each well.
-
Include a negative control well with the solvent and a positive control well with a standard antibiotic solution.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar before incubation.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Part 3: Data Interpretation and Presentation
Interpreting MIC Values
The MIC value is a direct measure of a compound's potency. A lower MIC value indicates greater antimicrobial activity. The results are typically interpreted using breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI), which categorize an organism as susceptible, intermediate, or resistant to a particular antimicrobial agent. For novel compounds, these breakpoints are not established, and therefore, the MIC values are compared to those of known antibiotics and other derivatives in the series.
Interpreting Zones of Inhibition
For diffusion assays, the diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger zone of inhibition generally corresponds to a greater susceptibility of the microorganism to the test compound. As with MICs, the interpretation of zone diameters for novel compounds is relative. It is essential to compare the zone sizes produced by the test compounds with those of the positive and negative controls.
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives and against control organisms.
Table 1: Example MIC Data for this compound Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 128 |
| Derivative 3 | 32 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Table 2: Example Zone of Inhibition Data for this compound Derivatives (100 µ g/disk )
| Compound | Staphylococcus aureus (ATCC 25923) ZOI (mm) | Escherichia coli (ATCC 25922) ZOI (mm) | Pseudomonas aeruginosa (ATCC 27853) ZOI (mm) |
| Derivative 1 | 18 | 12 | 0 |
| Derivative 2 | 22 | 15 | 8 |
| Derivative 3 | 15 | 0 | 0 |
| Gentamicin (10 µg) | 25 | 21 | 19 |
| DMSO | 0 | 0 | 0 |
Part 4: Troubleshooting and Best Practices
-
Inconsistent Results: Inconsistent MIC or zone of inhibition readings can arise from variations in inoculum density, media composition, or incubation conditions. Strict adherence to standardized protocols is essential.
-
Compound Solubility: Poor solubility of the this compound derivatives can lead to inaccurate results. It may be necessary to explore different solvent systems or use surfactants, ensuring appropriate controls are in place.
-
Contamination: Aseptic technique is paramount throughout the entire process to prevent contamination of cultures and media.
-
Proper Controls: The inclusion of positive, negative, and solvent controls in every experiment is non-negotiable for validating the assay's performance.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro antimicrobial screening of this compound derivatives. By employing these standardized methods with a clear understanding of their underlying principles, researchers can generate reliable and reproducible data. This, in turn, will facilitate the identification of promising lead compounds and guide further structure-activity relationship (SAR) studies, ultimately contributing to the development of the next generation of antimicrobial agents.
References
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated coumarin derivatives as novel seed protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculdadececape.edu.br [faculdadececape.edu.br]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Chloro-2H-Chromen-2-one Scaffold: A Versatile Platform in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2H-chromen-2-one, or coumarin, nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of natural products and synthetically accessible derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of a chloro-substituent at the 6-position of this heterocyclic system gives rise to the 6-chloro-2H-chromen-2-one scaffold, a modification that has been shown to significantly influence the biological profile of the parent molecule. This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, application notes on its diverse biological activities, and methodologies for its evaluation, tailored for professionals in drug discovery and development.
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a substituted phenol with a β-ketoester. The choice of catalyst and reaction conditions can be optimized to improve yields and purity.
Core Synthesis: Pechmann Condensation
The Pechmann condensation is a robust and widely used method for coumarin synthesis due to its operational simplicity and the availability of starting materials. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (ring closure) and subsequent dehydration.
Rationale for Experimental Choices:
-
Phenol: 4-chlorophenol is the key starting material to introduce the 6-chloro substitution pattern on the coumarin ring.
-
β-Ketoester: Ethyl acetoacetate is a common choice as it provides the necessary carbonyl and ester functionalities for the cyclization reaction, leading to a 4-methyl substituted coumarin.
-
Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and proton source, facilitating both the initial transesterification and the subsequent intramolecular cyclization. The use of a strong acid is crucial for activating the carbonyl group of the β-ketoester.
Protocol 1: Synthesis of 6-Chloro-4-methyl-2H-chromen-2-one
This protocol details the synthesis of a representative derivative, 6-chloro-4-methyl-2H-chromen-2-one.
Materials:
-
4-chlorophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4-chlorophenol (10 mmol).
-
Addition of Reagents: To the flask, add ethyl acetoacetate (12 mmol) and slowly add concentrated sulfuric acid (10 mL) dropwise with constant stirring in an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. A solid precipitate will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline 6-chloro-4-methyl-2H-chromen-2-one.
-
Characterization: Dry the purified product and determine its melting point. Further characterization can be performed using IR, ¹H-NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 6-chloro-4-methyl-2H-chromen-2-one.
Section 2: Biological Applications and Evaluation Protocols
Derivatives of the this compound scaffold have demonstrated a range of biological activities, making them attractive candidates for drug development. Key therapeutic areas include anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents. The 6-chloro substitution can enhance this activity. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[1]
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity
The this compound scaffold has been incorporated into molecules with significant antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity and Mechanism of Action
Derivatives of this compound have been investigated for their anti-inflammatory properties. A key mechanism of action for many coumarin derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
P2Y6 Receptor Antagonism
Certain 6-chloro-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a G protein-coupled receptor involved in inflammation.[3][4][5] Antagonism of this receptor is a promising strategy for the development of novel anti-inflammatory drugs.
Protocol 4: P2Y6 Receptor Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a P2Y6 receptor agonist, such as UDP.
Materials:
-
Cells stably expressing the human P2Y6 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2Y6 receptor agonist (UDP)
-
Test compound (this compound derivative)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the P2Y6 receptor-expressing cells into the microplate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a buffer containing the dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a specific period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject the P2Y6 agonist (UDP) into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values can be calculated from the dose-response curves.[4][5]
Section 3: Quantitative Biological Data
The following tables summarize the biological activity of selected this compound derivatives from the literature.
Table 1: P2Y6 Receptor Antagonist Activity
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 Receptor | Calcium Mobilization | 1.79 µM | [4] |
| 6-chloro-2-(trifluoromethyl)-3-nitro-2H-chromene | Human P2Y6 Receptor | Calcium Mobilization | ~1-2 µM | [3][5] |
Table 2: Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde derivative | Staphylococcus aureus | 12.5 | [2] |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde derivative | Bacillus subtilis | 25 | [2] |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde derivative | Escherichia coli | 25 | [2] |
| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde derivative | Candida albicans | 12.5 | [2] |
Conclusion
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility via established methods like the Pechmann condensation, coupled with its diverse and potent biological activities, underscores its importance in the development of new therapeutic agents. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the potential of this promising scaffold in their drug discovery endeavors. Further derivatization and structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds for various therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-chloro-2H-chromen-2-one in Biological Imaging
Introduction: The Versatility of Coumarin Scaffolds in Cellular Imaging
Coumarin and its derivatives represent a cornerstone class of fluorophores in biological imaging, prized for their compact size, high quantum yields, and sensitivity to the local microenvironment.[1][2] These attributes make them exceptional tools for visualizing cellular structures and processes. This application note focuses on the fluorescent properties and biological imaging applications of a specific derivative, 6-chloro-2H-chromen-2-one. The introduction of a chloro-substituent at the 6-position is anticipated to modulate the photophysical properties of the parent coumarin scaffold, potentially offering unique advantages for specific imaging applications. While comprehensive characterization of this particular derivative is an emerging area, this guide synthesizes established principles of coumarin chemistry and fluorescence microscopy to provide a robust framework for its application.
Physicochemical and Predicted Fluorescent Properties
The fundamental structure of coumarin-based fluorophores is the benzopyran-2-one ring system, which possesses a π-conjugated framework conducive to efficient light absorption and subsequent fluorescence emission.[2] The spectral properties of these dyes, including their absorption and emission maxima, are highly influenced by substituent groups on this core structure.[2]
Structural Influence on Photophysics:
The chloro-group at the 6-position of this compound is an electron-withdrawing group. This substitution is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation, which is a key mechanism governing the fluorescence of many coumarin derivatives.[3] This can lead to shifts in the excitation and emission spectra compared to the unsubstituted coumarin.
Solvatochromism:
Coumarin dyes are known for their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[4] This property can be leveraged to probe the microenvironment within cells. It is anticipated that this compound will exhibit positive solvatochromism, with a red-shift in its emission spectrum in more polar solvents.
Predicted Photophysical Data:
While specific experimental data for this compound is not extensively published, we can extrapolate expected properties based on data from similar coumarin derivatives. The following table provides a summary of these predicted properties. It is imperative that users experimentally validate these parameters for their specific experimental setup.
| Property | Predicted Value/Range | Notes |
| Excitation Maximum (λex) | ~350 - 400 nm | Expected to be in the near-UV to violet range. |
| Emission Maximum (λem) | ~400 - 480 nm | Expected to be in the blue to cyan range. |
| Stokes Shift | 50 - 80 nm | The difference between excitation and emission maxima. |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light. |
| Quantum Yield (Φ) | 0.4 - 0.8 | Represents the efficiency of fluorescence emission. |
| Solubility | Soluble in DMSO, DMF, and alcohols | Common solvents for preparing stock solutions. |
Application in Biological Imaging
The predicted spectral properties of this compound make it a promising candidate for various biological imaging applications, including:
-
Live and Fixed Cell Imaging: Its small size and potential for cell permeability suggest its utility for staining both live and fixed cells.
-
General Cytoplasmic Staining: Based on the properties of similar small, unfunctionalized coumarins, it is likely to distribute throughout the cytoplasm and potentially accumulate in lipid-rich structures.[5][6]
-
Multicolor Imaging: Its blue-to-cyan emission can provide a distinct channel in multicolor imaging experiments when combined with green, yellow, and red fluorophores.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Preparation of Stock Solution
Rationale: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilution into aqueous buffers or cell culture media for staining.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 194.59 g/mol , dissolve 1.95 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Live Cell Staining and Imaging
Rationale: This protocol outlines the steps for staining living cells to visualize their morphology and dynamics. The working concentration of the dye should be optimized to achieve sufficient signal with minimal cytotoxicity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10 mM this compound stock solution
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom coumarin set)
Protocol:
-
Culture cells to the desired confluency (typically 50-70%).
-
Prepare a staining solution by diluting the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. Note: It is crucial to perform a concentration titration to determine the optimal concentration for your cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed with imaging on a fluorescence microscope.
Fixed Cell Staining and Imaging
Rationale: Fixing cells preserves their structure and allows for longer imaging times without the concern of cellular processes altering the staining pattern.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
10 mM this compound stock solution
-
Mounting medium
Protocol:
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.
-
Prepare a staining solution of 1-10 µM this compound in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides on a fluorescence microscope.
Data Analysis and Interpretation
The acquired fluorescence images can be analyzed using standard image analysis software (e.g., ImageJ/Fiji, CellProfiler). Key analyses include:
-
Cellular Localization: Observe the subcellular distribution of the fluorescence signal. Co-localization experiments with organelle-specific markers may be necessary to determine the precise localization of this compound.
-
Fluorescence Intensity Quantification: Measure the mean fluorescence intensity within cells or specific regions of interest to quantify changes in dye uptake or distribution under different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect filter set- Low dye concentration- Photobleaching | - Use a filter set appropriate for coumarin dyes (e.g., Ex: 350-400 nm, Em: 420-480 nm).- Increase the dye concentration or incubation time.- Minimize light exposure during staining and imaging. Use an anti-fade mounting medium for fixed cells. |
| High background fluorescence | - Incomplete washing- Dye precipitation | - Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the staining solution. Centrifuge the staining solution before use if precipitates are observed. |
| Cell toxicity (for live cell imaging) | - High dye concentration- Prolonged incubation | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.- Reduce the dye concentration and/or incubation time. |
Safety and Handling
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
Caption: General workflow for cell staining and imaging with this compound.
Caption: Jablonski diagram illustrating the principle of fluorescence for this compound.
References
- 1. Quantitative Phase Imaging as Sensitive Screening Method for Nanoparticle-Induced Cytotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols | Cell Signaling Technology [cellsignal.com]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the synthesis of 6-chloro-2H-chromen-2-one
Answering the call of complex synthetic targets requires not only a robust protocol but also a deep understanding of the reaction's nuances. The synthesis of 6-chloro-2H-chromen-2-one, a valuable scaffold in medicinal chemistry, is a prime example.[1][2] While seemingly straightforward, its preparation is often plagued by challenges that can derail research timelines.
This Technical Support Center is designed to serve as your dedicated resource, moving beyond simple procedural steps to address the core chemical principles at play. As Senior Application Scientists, we have consolidated field data, mechanistic insights, and peer-reviewed literature to create a troubleshooting guide that empowers you to diagnose and solve the specific issues encountered during your experiments. Here, you will find answers grounded in experience, designed to ensure your synthesis is not just successful, but also reproducible and optimized.
FAQ: Selecting the Optimal Synthetic Route
Choosing the correct synthetic strategy is the first critical decision point. The best route depends on the availability of starting materials, scalability, and tolerance for specific reaction conditions.
Q1: What are the most common methods for synthesizing the 6-chlorocoumarin backbone, and what are their primary advantages and disadvantages?
A1: Three classical name reactions are typically employed for coumarin synthesis: the Pechmann Condensation, the Perkin Reaction, and the Knoevenagel Condensation. Each has distinct starting material requirements and challenges.
| Synthetic Route | Starting Materials | Key Advantages | Common Challenges |
| Pechmann Condensation | 4-Chlorophenol + β-Ketoester (e.g., Ethyl Acetoacetate) | Utilizes simple, commercially available starting materials. Often a one-pot procedure.[3][4] | The electron-withdrawing chlorine deactivates the phenol, requiring harsh acidic conditions which can lead to low yields and side reactions.[5] |
| Perkin Reaction | 5-Chloro-2-hydroxybenzaldehyde + Acetic Anhydride & Sodium Acetate | A well-established method for α,β-unsaturated aromatic acids and their lactones.[6][7] | Requires a specific substituted salicylaldehyde which may not be readily available. High temperatures (180°C) can cause degradation.[6] |
| Knoevenagel Condensation | 5-Chloro-2-hydroxybenzaldehyde + Active Methylene Compound (e.g., Malonic Acid) | Generally proceeds under milder conditions than the Perkin reaction.[8] | Often requires a basic catalyst (like piperidine or pyridine) and subsequent steps for cyclization and decarboxylation.[8][9] |
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses the most frequently encountered issues during the synthesis of this compound, providing likely causes and actionable solutions.
Problem Area 1: Low or No Product Yield
Q2: I am attempting the Pechmann condensation of 4-chlorophenol and ethyl acetoacetate with concentrated sulfuric acid, but my yield is consistently below 30%. What is the primary cause and how can I improve it?
A2: This is a classic challenge rooted in substrate reactivity. The chlorine atom at the para-position to the hydroxyl group exerts a strong electron-withdrawing effect (-I effect), which deactivates the aromatic ring. This makes the crucial electrophilic attack on the ring—the Friedel-Crafts type acylation/alkylation step—energetically unfavorable.[5] The harsh conditions (high concentration of H₂SO₄ and heat) required to force the reaction often lead to competing side reactions like sulfonation and charring.
Troubleshooting Steps:
-
Catalyst Optimization: Concentrated sulfuric acid is often too aggressive. Consider alternative Brønsted or Lewis acid catalysts that can promote the reaction under more controlled conditions.
| Catalyst | Typical Conditions | Rationale & Comments |
| TiCl₄ | Solvent-free, 80-100 °C | A strong Lewis acid that effectively coordinates to the ketoester, enhancing its electrophilicity without causing sulfonation.[3][5] |
| ZrCl₄ / Sulfated Zirconia | Solvent-free or high-boiling solvent | Solid acid catalysts offer easier workup and can be more selective, reducing charring.[3][5] |
| Ionic Liquids | Chloroaluminate ionic liquids, moderate temp. | Can act as both the catalyst and solvent, offering a green alternative and often leading to cleaner reactions and higher yields.[10] |
| Methanesulfonic Acid | Neat or in a high-boiling solvent | A strong organic acid that is less prone to causing sulfonation compared to sulfuric acid.[11] |
-
Temperature Control: Carefully monitor the reaction temperature. If using H₂SO₄, begin at a lower temperature (e.g., 0-10 °C) during the initial mixing and warm slowly. Run small-scale trials at different temperatures (e.g., 50 °C, 75 °C, 100 °C) to find the optimal balance between reaction rate and decomposition.
-
Reagent Purity: Ensure all reagents are anhydrous. Water can hydrolyze the ketoester and quench the acid catalyst, severely impeding the reaction. 4-chlorophenol should be pure, as impurities can be sulfonated and lead to complex mixtures.
Q3: My Perkin reaction using 5-chloro-2-hydroxybenzaldehyde is not proceeding to completion. What factors could be limiting the conversion?
A3: In the Perkin reaction, the key step is the formation of a carbanion from acetic anhydride, which is generated by the acetate base.[12][13] Several factors can disrupt this delicate equilibrium.
-
Insufficient Base Strength/Solubility: Sodium acetate is only sparingly soluble in acetic anhydride. Its effectiveness relies on the available surface area and the anhydrous nature of the system.
-
Hydrolysis of Anhydride: The reaction is highly sensitive to moisture. Any water present will rapidly hydrolyze the acetic anhydride to acetic acid, consuming the reagent and quenching the reaction.[6]
-
Reactivity of Aldehyde: While generally reactive, the purity of the 5-chloro-2-hydroxybenzaldehyde is critical. Oxidized impurities (e.g., the corresponding carboxylic acid) will not participate in the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled acetic anhydride. Dry the sodium acetate in an oven (e.g., 120 °C) for several hours before use and cool it in a desiccator.
-
Improve Base Efficacy: Finely grind the sodium acetate using a mortar and pestle before adding it to the reaction. This increases the surface area and improves its catalytic activity.
-
Verify Aldehyde Quality: Check the purity of your 5-chloro-2-hydroxybenzaldehyde by melting point or NMR spectroscopy before starting the reaction.
Problem Area 2: Side Product Formation and Purification
Q4: After my Pechmann condensation, I have a dark, tarry crude product that is difficult to purify. What are these side products and how can I avoid them?
A4: The formation of dark, polymeric material ("char") is a common consequence of using strong, dehydrating acids like H₂SO₄ at elevated temperatures with phenols.[14] Another likely side product is the unwanted sulfonation of the 4-chlorophenol ring at the positions ortho to the hydroxyl group.
Troubleshooting Workflow:
The following workflow can help diagnose and mitigate the formation of these impurities.
Caption: Troubleshooting workflow for Pechmann condensation issues.
Q5: How can I effectively purify this compound from the crude reaction mixture?
A5: Purification strategy depends on the scale and nature of the impurities.
-
Initial Workup: For acid-catalyzed reactions, the first step is to neutralize the acid. Carefully pour the cooled reaction mixture over crushed ice. This often precipitates the crude product while keeping highly polar impurities (like sulfonic acids) in the aqueous layer. The resulting solid can be collected by filtration.
-
Recrystallization: 6-chlorocoumarin is a crystalline solid. Recrystallization is the most effective method for purification on a large scale. Ethanol or a mixture of ethanol and water is commonly used. The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is necessary. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The product is moderately polar and should elute after non-polar impurities but before highly polar tars.
Experimental Protocols
The following protocols are provided as a starting point, incorporating best practices discussed in the troubleshooting guide.
Protocol 1: Pechmann Condensation using a Lewis Acid Catalyst
This method avoids the harsh conditions of the traditional sulfuric acid procedure.
Caption: Experimental workflow for Lewis acid-catalyzed Pechmann synthesis.
Detailed Steps:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (e.g., 10 mmol, 1.28 g) and ethyl acetoacetate (11 mmol, 1.43 g, 1.4 mL).
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add titanium tetrachloride (TiCl₄, 12 mmol, 1.32 mL) dropwise via syringe. The mixture will likely become viscous and change color.
-
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 80-100 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-chlorophenol spot has been consumed (typically 2-4 hours).
-
Allow the reaction to cool to room temperature, then carefully pour it over a beaker of crushed ice (~100 g).
-
Stir the resulting slurry until all the ice has melted. The crude product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Purify the crude solid by recrystallization from hot ethanol to yield this compound as a white or off-white crystalline solid.
References
- 1. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. longdom.org [longdom.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 13. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 14. researchgate.net [researchgate.net]
Side reactions and byproduct formation in the synthesis of coumarins
Technical Support Center: A Guide to Coumarin Synthesis
Welcome to the technical support guide for coumarin synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing coumarin scaffolds. The synthesis of these vital heterocyclic compounds, while based on classic name reactions, is often plagued by competing pathways that lead to undesired byproducts and diminished yields.
This guide moves beyond simple procedural outlines. Here, we dissect the common pitfalls encountered during Pechmann, Perkin, and Knoevenagel reactions, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you with the expert insights needed to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Section 1: The Pechmann Condensation
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] While powerful, its success is highly dependent on catalyst choice and substrate reactivity, with several potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My Pechmann reaction is giving a very low yield, especially with my substituted phenol. What are the most likely causes?
A1: Low yields in Pechmann condensations typically stem from two primary factors:
-
Substrate Reactivity: Phenols bearing electron-withdrawing groups are deactivated towards the key electrophilic aromatic substitution step, leading to significantly poorer yields.[3] Conversely, highly activated phenols like resorcinol react readily, often under milder conditions.[1]
-
Catalyst Choice & Concentration: The type and amount of acid catalyst are critical. Traditional homogeneous acids (e.g., H₂SO₄) can cause degradation and side reactions.[4][5] Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can promote byproduct formation. Optimizing the catalyst loading is a crucial first step in troubleshooting.[4]
Q2: I see multiple spots on my TLC plate post-reaction. What are the common byproducts?
A2: The most common byproduct is a structural isomer, the chromone .[6] This is particularly prevalent when using certain condensing agents like phosphorus pentoxide (in the Simonis chromone cyclization) but can also occur as a side reaction under standard Pechmann conditions.[1][7] Other less common byproducts can include diarylglutamic acids and dilactones.[6] Using heterogeneous solid acid catalysts has been shown to reduce the formation of unnecessary byproducts.[3][4]
Troubleshooting Guide: Pechmann Condensation
Problem: My spectral data (NMR, MS) is inconsistent with the expected coumarin structure, suggesting an isomer has formed. What is happening?
Answer: You have likely formed a chromone byproduct. The Pechmann reaction mechanism involves two key steps: transesterification and electrophilic aromatic substitution (ring closure). The order of these steps dictates the final product. While the coumarin pathway is generally favored, a competing pathway can lead to the isomeric chromone skeleton.
The key difference lies in which carbonyl group of the β-ketoester engages with the phenol. For coumarin synthesis, the ester carbonyl is involved in transesterification with the phenolic hydroxyl group, followed by an intramolecular Friedel-Crafts-type acylation. In chromone formation, the ketone carbonyl reacts first.
Caption: Competing pathways in the Pechmann reaction.
Solution:
-
Re-evaluate Your Catalyst: Strong dehydrating agents like P₂O₅ strongly favor chromone formation. Stick to catalysts like H₂SO₄, trifluoroacetic acid, or solid acids like Amberlyst-15 or sulfated zirconia, which are known to favor coumarin synthesis.[3][5]
-
Control Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored coumarin product.
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel can usually separate the coumarin and chromone isomers.
Data & Protocols
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Zn₀.₉₅₀Ti₀.₀₅₀O | 10 | 110 | 300 | 60 | [4] |
| 2 | Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 110 | 300 | 67 | [4] |
| 3 | Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 110 | 180 | 88 | [4] |
| 4 | Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 110 | 180 | 88 | [4] |
| 5 | No Catalyst | - | 80 | 360 | 0 | [3] |
This protocol is adapted from the synthesis of 5,7-dihydroxy-4-methylcoumarin.[4]
-
Setup: To three separate round-bottom flasks equipped with magnetic stirrers, add phloroglucinol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Catalyst Addition:
-
To Flask 1, add the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs) at 5 mol%.
-
To Flask 2, add the catalyst at 10 mol%.
-
To Flask 3, add the catalyst at 15 mol%.
-
-
Reaction: Heat the reaction mixtures with constant stirring to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion, cool the mixtures to room temperature. Dissolve the residue in ethyl acetate and separate the catalyst by filtration or centrifugation.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
-
Analysis: Determine the yield for each reaction and identify the optimal catalyst loading that provides the highest yield in the shortest time.
Section 2: The Perkin Reaction
The Perkin reaction synthesizes α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride, with an alkali salt as a base catalyst.[8][9] Its application to coumarin synthesis (from salicylaldehyde) was the first-ever synthesis of the parent compound but is often hampered by low yields.[8]
Troubleshooting Guide: Perkin Reaction
Problem: My Perkin reaction yield is consistently poor (<50%). What is the fundamental issue and how can I improve it?
Answer: The primary cause of low yields in the Perkin reaction for coumarin synthesis is the stereochemistry of the reaction intermediate, o-hydroxycinnamic acid. The reaction produces both cis and trans isomers. Only the cis isomer can undergo spontaneous intramolecular cyclization (lactonization) to form the coumarin ring. The trans isomer, which is often the major product, is unproductive in forming the lactone under the reaction conditions.[10] Furthermore, the high temperatures typically required (180-190 °C) can lead to various thermal decomposition and side-products.[11][12]
Caption: Isomeric intermediates in the Perkin reaction.
Solutions:
-
Modify the Catalyst: An influential modification involves replacing the alkali salt (e.g., sodium acetate) with a tertiary amine base like triethylamine or pyridine.[11] This can often proceed under milder conditions and may alter the cis/trans ratio favorably.
-
Increase Anhydride Concentration: Using a molar excess of the acid anhydride can sometimes help push the equilibrium towards the desired product.[11]
-
Isomerization: While not ideal, it is sometimes possible to isolate the mixed cinnamic acids and attempt to isomerize the trans isomer to the cis form using UV light or other methods, followed by a separate lactonization step.
This protocol is a conceptual adaptation for improving coumarin synthesis.[11]
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine salicylaldehyde (1.0 eq) and phenylacetic acid (1.2 eq).
-
Reagents: Add acetic anhydride (3.0 eq) and triethylamine (2.0 eq) to the flask.
-
Reaction: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the crude product thoroughly with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude 3-phenylcoumarin from ethanol to obtain the pure product.
Section 3: The Knoevenagel Condensation
This condensation between an o-hydroxy aryl aldehyde and an active methylene compound is a highly efficient and versatile method, particularly for accessing 3-substituted coumarins.[11][13] Side reactions are less common than in the Pechmann or Perkin routes; the primary challenge is optimizing conditions to maximize rate and yield.
Troubleshooting Guide: Knoevenagel Condensation
Problem: My Knoevenagel reaction is very slow and gives only a moderate yield. How can I improve its efficiency?
Answer: The Knoevenagel condensation is highly sensitive to the choice of catalyst, solvent, and energy input. While classic conditions use piperidine or pyridine in a solvent like ethanol, modern methods offer significant improvements.[13]
Solutions:
-
Catalyst Screening: The base catalyst is key. Piperidine is common, but others like potassium carbonate or even basic ionic liquids can dramatically improve yields and reaction times.[13] For the synthesis of coumarin-3-carboxylic acids from salicylaldehyde and Meldrum's acid, potassium carbonate (20 mol%) in water gave a 92% yield, while sodium azide gave 99% (though it is highly toxic).[13]
-
Solvent Effects: Many modern protocols have found success using "green" solvents like water or even solvent-free conditions, which can accelerate the reaction and simplify workup.[13][14]
-
Energy Input: The use of microwave irradiation or ultrasound can drastically reduce reaction times and increase yields compared to conventional heating.[13] A solvent-free Knoevenagel condensation to synthesize 3-substituted coumarins using nano MgFe₂O₄ as a catalyst was effectively performed at 45 °C with ultrasound irradiation.[13]
Caption: Systematic approach to optimizing Knoevenagel condensations.
Section 4: General Purification Challenges
Problem: My crude product contains persistent volatile impurities, like unreacted salicylaldehyde, that are difficult to remove by recrystallization or column chromatography.
Answer: When physical separation methods fail, a chemical purification strategy can be highly effective. Unreacted aldehydes can be particularly troublesome. A classic and robust method for purifying coumarin itself involves the reversible formation of a water-soluble bisulfite adduct.[15]
This method is particularly useful for removing non-ketonic/aldehydic, water-insoluble impurities.
-
Adduct Formation: Dissolve the crude coumarin product in a suitable solvent (e.g., ethanol). Add an aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 2-3 hours. The coumarin will react to form a water-soluble addition product.
-
Impurity Removal: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the water-insoluble organic impurities. The coumarin-bisulfite adduct will remain in the aqueous layer.
-
Regeneration of Coumarin: Carefully add a strong mineral acid (e.g., HCl) or a strong base (e.g., NaOH) to the aqueous layer. This will cause the retro-reaction, regenerating the pure coumarin, which will precipitate out of the solution as it is water-insoluble.
-
Isolation: Collect the pure coumarin precipitate by vacuum filtration. Wash thoroughly with cold water to remove any residual salts.
-
Drying: Dry the purified coumarin under vacuum. A final recrystallization can be performed if necessary to achieve analytical purity.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin synthesis [organic-chemistry.org]
- 15. US1945182A - Purification of crude coumarin - Google Patents [patents.google.com]
Purification of 6-chloro-2H-chromen-2-one by recrystallization and column chromatography
Welcome to the technical support guide for the purification of 6-chloro-2H-chromen-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar coumarin derivatives. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during purification by recrystallization and column chromatography. Our focus is on the underlying principles and causal logic, empowering you to troubleshoot effectively and optimize your purification strategy.
Understanding the Molecule: this compound
Before diving into purification, understanding the physicochemical properties of our target compound is crucial. This compound (MW: 180.59 g/mol ) is a halogenated coumarin.[1] The presence of the polar lactone functional group and the relatively nonpolar chlorinated benzene ring gives the molecule an intermediate polarity. This duality is key to its behavior in different solvent systems and on stationary phases like silica gel. The primary challenge in its purification is often the removal of closely related impurities, such as starting materials or side-products with similar polarities.
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, relying on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with coumarins, especially when impurities are present that depress the melting point.
-
Causality: The solution became supersaturated too quickly or at too high a temperature. The presence of impurities can also disrupt crystal lattice formation, favoring an amorphous oil.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[2]
-
Slow Cooling: This is the most critical step. Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature first, perhaps by insulating the flask with glass wool or leaving it on a cooling hot plate.[3] This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. Consider a mixed-solvent system. For coumarins, mixtures like ethanol/water or methanol/water are often effective.[4] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity persists. Then, add a drop or two of the "good" solvent to clarify and cool slowly.
-
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: This indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[3]
-
Causality: The energy barrier for crystal nucleation has not been overcome. This can happen with highly purified compounds or in very clean glassware.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[5] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[2]
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[2][3]
-
Q3: My final yield after recrystallization is very low. How can I improve it?
A3: A low yield is typically caused by using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.[2]
-
Causality: The amount of solvent used exceeded the minimum required for dissolution at high temperature. Every solvent has some capacity to dissolve the solute even at low temperatures, so excess volume leads to greater losses.
-
Troubleshooting Steps:
-
Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the solution to boil between additions, until the solid just dissolves.[5]
-
Analyze the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.
-
Second Crop Recovery: If there is substantial product in the mother liquor, you can recover a "second crop" of crystals by boiling off a portion of the solvent to reconcentrate the solution and repeating the cooling process. Be aware that this second crop may be less pure than the first.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on the intermediate polarity of the target, suitable single solvents to screen include ethanol, methanol, ethyl acetate, or acetonitrile.[6] Mixed solvents like aqueous ethanol can also be highly effective.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Decoloration (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Use fluted filter paper to perform a hot gravity filtration to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator to remove residual solvent.
Recrystallization Workflow Diagram
Caption: Decision workflow for troubleshooting recrystallization.
Part 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). For this compound, this technique is ideal for separating impurities with polarities very close to the product itself.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't elute from the column. Where is it?
A1: This is a common and concerning issue with several potential causes.
-
Causality & Troubleshooting:
-
Solvent is Not Polar Enough: The eluent lacks the strength to displace your compound from the silica gel. Gradually increase the polarity of your mobile phase (e.g., from 10% EtOAc/Hexane to 20%, then 30%). If the compound still doesn't elute, a stronger solvent like methanol may be needed in small percentages.
-
Compound Decomposition: Coumarins can sometimes be unstable on acidic silica gel.[7] Your compound may have decomposed into a very polar baseline material that is irreversibly adsorbed. Before running a column, it's wise to test stability by dissolving a small amount of the crude material, spotting it on a TLC plate, and letting it sit for 30-60 minutes before developing the plate. If a new baseline spot appears or the original spot diminishes, consider using deactivated silica or an alternative adsorbent like alumina.[7]
-
Sample Crashed at Origin: If you loaded your sample in a solvent that is much stronger than the mobile phase, it can cause the compound to crash out of solution at the top of the column, leading to very poor elution. Always load the sample in the mobile phase itself or a weaker solvent. If solubility is an issue, use the dry loading method.[8][9]
-
Q2: The separation is poor, and all my fractions are contaminated with each other. Why?
A2: Poor resolution can stem from several factors related to the column setup and running conditions.
-
Causality & Troubleshooting:
-
Poor Column Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to broad, overlapping bands.[10] Ensure you pack the column carefully using a slurry method to create a homogenous bed.
-
Overloading: Too much sample was loaded onto the column for its size. A general rule of thumb is to use at least 30-50g of silica for every 1g of crude material, but this ratio may need to be increased for difficult separations.
-
Incorrect Solvent System: If the Rf of your compound on TLC is too high (>0.5), it will elute too quickly without sufficient interaction with the silica, resulting in poor separation from non-polar impurities.[11] Conversely, if the solvent system is too strong, it can wash multiple components off the column together. Aim for a solvent system that gives your target compound an Rf of approximately 0.2-0.4 on TLC.
-
Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, causing band broadening.[8] Conversely, a very slow flow rate can lead to diffusion and wider bands.
-
Q3: Should I use "wet" or "dry" loading for my sample?
A3: The choice depends on the solubility of your crude material.
-
Wet Loading: Involves dissolving the crude sample in a minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column.[8] This is fast and effective if your compound is readily soluble in the eluent.
-
Dry Loading: This is the preferred method when your compound has poor solubility in the starting eluent.[8][9] The crude material is dissolved in a volatile solvent (like DCM or acetone), mixed with a small amount of silica gel, and the solvent is then evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents solubility issues at the point of loading and often results in sharper bands.
Data Presentation: TLC to Column Solvent Selection
The key to successful column chromatography is selecting the correct mobile phase by first running Thin Layer Chromatography (TLC).
| Eluent System (Hexane:Ethyl Acetate) | Rf of Impurity A (less polar) | Rf of this compound (Product) | Rf of Impurity B (more polar) | Assessment |
| 90:10 | 0.85 | 0.60 | 0.35 | Too Polar: Product Rf is too high; poor separation from Impurity A. |
| 80:20 | 0.65 | 0.35 | 0.10 | Optimal: Good separation between all spots. Product Rf is in the ideal range (0.2-0.4). |
| 70:30 | 0.50 | 0.20 | 0.05 | Acceptable: Good separation, but the run time will be longer. |
Experimental Protocol: Column Chromatography
-
Select Eluent: Use TLC to determine the optimal solvent system that provides an Rf of ~0.3 for this compound and good separation from impurities.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.[11] Allow the silica to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]
-
-
Load the Sample: Use either the wet or dry loading method as described in Q3.
-
Run the Column: Carefully add the eluent to the top of the column. Using gentle air pressure ("flash chromatography") or gravity, allow the solvent to flow through the column.[12] Maintain a constant level of solvent above the silica bed at all times; never let the column run dry.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product. Spot multiple fractions on a single TLC plate along with your crude starting material for comparison.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Standard workflow for purification by column chromatography.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. flinnsci.com [flinnsci.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Microwave-Assisted Chromenone Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low yields in the microwave-assisted synthesis of chromenones. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose and resolve issues effectively.
Troubleshooting Guide: A Systematic Approach to Yield Optimization
Low yields in microwave-assisted organic synthesis (MAOS) can stem from a variety of factors, from reagent quality to the nuances of microwave heating. This guide provides a logical workflow to systematically identify and address the root cause of diminished chromenone yields.
Diagram: Troubleshooting Workflow for Low-Yield Chromenone Synthesis
Caption: A systematic workflow for troubleshooting low yields.
Step 1: Verifying Reagent and Solvent Quality
The integrity of your starting materials is the foundation of a successful synthesis.
-
Purity of Starting Materials: Impurities in your 2'-hydroxyacetophenones, aldehydes, or other precursors can lead to unwanted side reactions and byproducts.[1]
-
Actionable Insight: Whenever possible, use freshly purified reagents. Verify the purity of your starting materials via techniques like NMR or melting point analysis.
-
-
Solvent Quality: The choice and purity of the solvent are critical in microwave chemistry.[2] Polar solvents are generally better at absorbing microwave energy, leading to rapid and uniform heating.[3] However, the presence of water or other impurities can quench sensitive reagents or catalyze side reactions.[4][5]
-
Actionable Insight: For moisture-sensitive reactions, always use anhydrous solvents. Degassing the solvent can also be beneficial to remove dissolved oxygen that might interfere with the reaction.
-
Step 2: Optimizing Microwave Reaction Parameters
Microwave synthesis offers precise control over reaction conditions, but these parameters must be carefully optimized.[3]
-
Temperature and Reaction Time: While microwaves can significantly shorten reaction times, both temperature and duration are critical variables.[6] Excessive temperatures or prolonged heating can lead to decomposition of reactants or products.[7]
-
Actionable Insight: Monitor your reaction progress using TLC or LC-MS to establish the optimal time and temperature. A temperature screening is often a good starting point for optimization.
-
-
Microwave Power: The applied power affects the rate of heating.
-
Actionable Insight: Use the minimum power necessary to maintain the target temperature. This can prevent localized overheating and reduce the formation of byproducts.
-
-
Stirring: Efficient stirring is crucial for uniform heating throughout the reaction mixture, especially for heterogeneous reactions.
-
Actionable Insight: Always use a magnetic stir bar and ensure it is rotating at a sufficient speed to create a vortex.
-
-
Catalyst and Base Selection: The choice of catalyst and base is highly dependent on the specific chromenone synthesis route (e.g., Baker-Venkataraman, Knoevenagel condensation).[8][9] Catalyst deactivation or the use of an inappropriate base can halt the reaction.
-
Actionable Insight: Ensure your catalyst is active and used in the correct loading. The strength and stoichiometry of the base should be carefully considered for your specific reaction.
-
Step 3: Evaluating Work-up and Purification
Significant product loss can occur during the isolation and purification stages.[10][11]
-
Quenching: The method of quenching the reaction can impact your yield.
-
Actionable Insight: Ensure the quenching procedure is appropriate for your reaction and does not lead to product degradation. For instance, if your product is acid-sensitive, avoid acidic work-ups.[11]
-
-
Extraction: Emulsion formation during liquid-liquid extraction is a common cause of product loss.
-
Actionable Insight: To break emulsions, you can add brine to increase the ionic strength of the aqueous layer or filter the mixture through a pad of Celite®.[4]
-
-
Purification: The choice of purification method can significantly affect the final isolated yield. Chromones and their derivatives can be purified using various chromatographic techniques.[12][13]
-
Actionable Insight: If using column chromatography, ensure the chosen solvent system provides good separation. For compounds that are unstable on silica gel, consider alternative stationary phases like alumina or purification by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple spots on my TLC plate, and the desired product spot is faint. What could be the cause?
A1: The presence of multiple spots suggests the formation of side products or the presence of unreacted starting materials. This could be due to several factors:
-
Sub-optimal Reaction Conditions: The temperature may be too high, leading to decomposition, or the reaction time may be too long, allowing for the formation of byproducts.[7]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products.
-
Air or Moisture Sensitivity: If your reaction is sensitive to air or moisture, their presence can lead to undesired side reactions.
Troubleshooting Steps:
-
Re-optimize the reaction temperature and time.
-
Carefully check the stoichiometry of your reactants.
-
Ensure you are using anhydrous and degassed solvents if your reaction is sensitive.
Q2: My reaction appears to have worked based on TLC, but I am losing a significant amount of product during column chromatography. Why is this happening?
A2: Product loss during chromatography is a common issue. Potential reasons include:
-
Compound Instability on Silica Gel: Some chromone derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column.
-
Irreversible Adsorption: Your product might be strongly adsorbing to the stationary phase.
-
Poor Separation: If your product has a similar polarity to a major impurity, it can be difficult to separate, leading to mixed fractions and a lower isolated yield of the pure compound.
Troubleshooting Steps:
-
Neutralize the silica gel by adding a small amount of a base like triethylamine to your eluent.
-
Consider using a different stationary phase, such as alumina or a reverse-phase C18 column.[13]
-
Optimize your solvent system using TLC to achieve better separation before running the column.
Q3: I am performing a Baker-Venkataraman rearrangement to synthesize a chromone, but I am isolating the 1,3-diketone intermediate in high yield instead of the cyclized product. What should I do?
A3: The Baker-Venkataraman rearrangement first forms a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to the chromone.[9] If you are isolating the diketone, the cyclization step is likely incomplete.
Troubleshooting Steps:
-
Ensure you are performing the acidic work-up correctly to facilitate the cyclodehydration.
-
If the standard work-up is insufficient, you may need to add a separate acid-catalyzed cyclization step after the rearrangement.
Q4: How do I choose the right solvent for my microwave-assisted chromenone synthesis?
A4: The choice of solvent is critical for efficient microwave heating. Here are some key considerations:
-
Dielectric Properties: Solvents with a high loss tangent (tan δ) are more efficient at absorbing microwave energy and converting it into heat.[3]
-
Boiling Point: A solvent with a higher boiling point will allow you to reach higher reaction temperatures at a given pressure.
-
Solubility: Your reactants and reagents must be soluble in the chosen solvent at the reaction temperature.
Table: Properties of Common Solvents in Microwave Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Loss Tangent (tan δ) | Microwave Absorption |
| Ethanol | 78 | 24.3 | 0.941 | High |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.161 | Medium |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium |
| Toluene | 111 | 2.38 | 0.040 | Low |
| Dioxane | 101 | 2.21 | 0.050 | Low |
Data sourced from various publicly available chemical data sources.
Actionable Insight: For many chromenone syntheses, polar aprotic solvents like DMF or polar protic solvents like ethanol are good starting points.[14] Even in low-absorbing solvents like toluene, microwave heating can be effective if the reactants themselves are polar.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Choice for Microwave Synthesis [cem.com]
- 3. bspublications.net [bspublications.net]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledynelabs.com [teledynelabs.com]
- 14. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 15. cem.de [cem.de]
Overcoming poor solubility of 6-chloro-2H-chromen-2-one in biological assays
A Guide to Overcoming Poor Solubility in Biological Assays
Welcome to the technical support guide for 6-chloro-2H-chromen-2-one. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable strategies to navigate and overcome these hurdles. Here, we will explore the root causes of solubility issues with this coumarin derivative and provide validated protocols and troubleshooting advice to ensure the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: What physicochemical properties of this compound contribute to its poor solubility?
Q2: I'm seeing precipitate in my assay plate. How can I be sure it's my compound crashing out?
A2: Visual inspection is the first step. Under a microscope, you may see crystalline structures or an amorphous precipitate in the wells, which is a strong indicator of poor solubility.[3] For a more quantitative assessment before beginning a large-scale experiment, a Kinetic Solubility Assay is highly recommended.[4] This involves preparing your compound at various concentrations in the final assay buffer and monitoring for precipitation over time, often by measuring light scattering (nephelometry) or turbidity with a plate reader.[5][6] This proactive step can save significant time and resources.
Q3: Why can't I just use a higher concentration of Dimethyl Sulfoxide (DMSO) to dissolve my compound?
A3: While DMSO is an excellent solvent for creating high-concentration stock solutions, its concentration in the final assay medium must be carefully controlled.[3][7] High concentrations of DMSO can be directly cytotoxic, alter cell membrane permeability, and even influence the activity of target proteins, leading to experimental artifacts.[8][9] For most cell lines, it is crucial to keep the final DMSO concentration at or below 0.5%, with a widely accepted "safe" level being ≤0.1% to minimize any off-target effects.[7][10] Always perform a vehicle control with the same final DMSO concentration to ensure the observed biological effects are due to your compound and not the solvent.[3]
Part 2: Core Troubleshooting & Strategic Solutions
This section provides a logical workflow for addressing solubility problems head-on. When you observe or suspect compound precipitation, this decision tree will guide you toward the most appropriate solution for your experimental setup.
Troubleshooting Workflow: Compound Precipitation Detected
Caption: Fig 1. Decision tree for troubleshooting solubility.
Part 3: Detailed Protocols & Methodologies
Here you will find step-by-step protocols for the key strategies discussed. These are designed to be self-validating by including critical quality control steps.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
The goal is to create the highest possible concentration stock that is stable and clear, allowing for minimal solvent introduction into the final assay.
-
Preparation : Use anhydrous DMSO to prevent water absorption, which can decrease compound solubility over time.[3]
-
Weighing : Accurately weigh your this compound.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution : Vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be effective, but monitor for any signs of compound degradation.[3]
-
Inspection : The final solution must be completely clear and free of any visible particles.
-
Storage : Store in small aliquots at -20°C or -80°C in tightly sealed vials to prevent freeze-thaw cycles and moisture absorption.
Protocol 2: Serial Dilution and Spiking into Assay Medium
This protocol minimizes the risk of precipitation during the dilution process. The key is to avoid shocking the compound by diluting it directly into a large volume of aqueous buffer.
-
Intermediate Dilution : Prepare an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute a 10 mM stock to 1 mM.
-
Aqueous Dilution : Slowly add the intermediate DMSO solution to your final assay medium while vortexing or stirring gently. The final DMSO concentration should not exceed your predetermined non-toxic limit (e.g., 0.5%).[7]
-
Serial Dilutions : Perform subsequent serial dilutions using the assay medium that already contains the maximum vehicle concentration (e.g., 0.5% DMSO).[11][12] This ensures the solvent concentration remains constant across all tested compound concentrations.
-
Visual Confirmation : After preparing the dilutions, visually inspect each concentration for any signs of cloudiness or precipitate.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution : Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Prepare Compound Stock : Create a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Complexation : While vigorously stirring the HP-β-CD solution, add the compound stock dropwise.
-
Equilibration : Allow the mixture to shake or stir at a constant temperature (e.g., 25°C or 37°C) for several hours (4-24 hours) to facilitate the formation of the inclusion complex.[15]
-
Filtration : Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification : Determine the concentration of the solubilized compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[16] This will be your new, highly concentrated, water-soluble stock.
-
Assay Controls : It is critical to include a vehicle control containing the same concentration of HP-β-CD, as excipients themselves can sometimes have biological effects.[17][18]
Part 4: Data Summaries & Assay-Specific Considerations
Q4: How do I choose the right solubility enhancement strategy for my assay type?
A4: The choice depends on the sensitivity of your assay system.
-
Biochemical Assays : These are often more tolerant of co-solvents and other excipients. However, you must confirm that the chosen excipient does not interfere with enzyme activity or detection methods (e.g., fluorescence).
-
Cell-Based Assays : These are highly sensitive to solvent toxicity.[19] The final concentration of any co-solvent or excipient must be below its cytotoxic threshold for the specific cell line being used.[8] Cyclodextrins are often a good choice here as they are generally well-tolerated by cells.[13]
Q5: How can I be certain of my compound's final soluble concentration in the assay?
A5: The only way to be certain is to measure it. After preparing your highest concentration dose in the final assay medium (and allowing it to equilibrate), centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound. Carefully collect the supernatant and determine the compound concentration using a sensitive analytical method like HPLC-UV or LC-MS/MS.[5][16] This measured concentration is your true maximum soluble concentration under those specific assay conditions.
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Pros | Cons | Best For |
| Co-solvents (e.g., PEG-400, Ethanol) | Simple to implement; effective for many compounds. | Potential for cellular toxicity; can alter protein conformation. | Biochemical assays; robust cell lines with prior toxicity validation. |
| pH Adjustment | Highly effective for ionizable compounds; simple. | Only applicable if compound has a pKa in a biocompatible range; can alter cell physiology. | Compounds with acidic or basic functional groups in pH-stable assays. |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity; high solubilizing capacity for suitable "guest" molecules.[13] | Can be expensive; potential for the excipient itself to have biological effects.[17] | Cell-based assays; in vivo formulation development. |
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. solvescientific.com.au [solvescientific.com.au]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. ChemTeam: Serial Dilution [chemteam.info]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. humapub.com [humapub.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. The activities of drug inactive ingredients on biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Chloro-2H-Chromen-2-one and 6-Bromo-2H-Chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the coumarin scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogen atoms into the coumarin nucleus has been a well-explored strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of two closely related halogenated coumarins: 6-chloro-2H-chromen-2-one and 6-bromo-2H-chromen-2-one. While direct comparative studies on these parent compounds are limited, this report synthesizes available data on their derivatives to infer structure-activity relationships and potential therapeutic applications.
Introduction to Halogenated Coumarins
Coumarins, or 2H-chromen-2-ones, are a class of benzopyrones widely distributed in the plant kingdom. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects, have spurred extensive research into their synthetic derivatives. Halogenation at various positions of the coumarin ring can significantly influence lipophilicity, metabolic stability, and interaction with biological targets. The C6 position is a common site for substitution, and the introduction of a chloro or bromo group at this position can have a profound impact on the molecule's biological profile.
Anticancer Activity
While direct comparative data on the anticancer activity of the parent 6-chloro- and 6-bromo-2H-chromen-2-ones is scarce, studies on their derivatives provide valuable insights.
Derivatives of 6-bromo-2H-chromen-2-one , particularly those with substitutions at the 3-position, have shown promising antiproliferative effects. For instance, various heterocyclic derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity against human liver carcinoma cell lines (HEPG2-1).[1][2] These studies indicate that the 6-bromo-coumarin scaffold can serve as a template for the development of potent anticancer agents.
Information regarding the anticancer properties of This compound derivatives is also emerging, with some studies exploring their potential as antitumor agents.[3] However, a direct comparison of potency with their bromo-counterparts from the available literature is not feasible due to variations in the tested derivatives and experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HEPG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and 6-bromo-2H-chromen-2-one derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
MTT Assay Workflow for Cytotoxicity Evaluation.
Antimicrobial Activity
The antimicrobial potential of halogenated coumarins has been a significant area of investigation.
Studies on derivatives of 6-bromo-2H-chromen-2-one have demonstrated notable antibacterial activity. For instance, compounds synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have shown strong inhibitory effects against Gram-positive bacteria like Enterococcus faecalis.[4][5]
Similarly, derivatives of This compound have been evaluated for their antimicrobial properties. For example, novel 2H-chromene derivatives bearing phenylthiazolidinone moieties, synthesized from a 6-chloro-2-oxo-2H-chromene-4-carbaldehyde precursor, exhibited remarkable antimicrobial activity against various bacteria and fungi.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for MIC Determination via Broth Microdilution.
Enzyme Inhibition
The ability of coumarins to inhibit various enzymes is a key aspect of their therapeutic potential.
Derivatives of This compound have been investigated as enzyme inhibitors. For instance, O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have shown proficient activity against cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) and lipoxygenase.
While specific enzyme inhibition data for the parent 6-bromo-2H-chromen-2-one is less documented in the searched literature, the general class of coumarins is known to interact with a variety of enzymes.
Structure-Activity Relationship (SAR) and Discussion
The available data, primarily from studies on derivatives, allows for some preliminary structure-activity relationship (SAR) discussion. The nature of the halogen at the C6 position (chlorine vs. bromine) can influence the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
-
Lipophilicity: Bromine is more lipophilic than chlorine, which could potentially enhance membrane permeability and cellular uptake. This might contribute to a more potent biological activity for the bromo-derivatives in certain contexts.
-
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups, which can influence the reactivity of the coumarin ring system. The subtle differences in their electronegativity and polarizability may lead to differential binding affinities for target proteins.
It is crucial to note that these are general trends, and the overall biological activity is a complex interplay of various factors, including the nature and position of other substituents on the coumarin ring. The lack of direct comparative data for this compound and 6-bromo-2H-chromen-2-one underscores the need for future head-to-head studies to definitively elucidate the impact of the C6-halogen substituent on their biological profiles.
Conclusion
Both this compound and 6-bromo-2H-chromen-2-one serve as valuable scaffolds for the development of new therapeutic agents. The existing literature, though focused on their derivatives, suggests that both classes of compounds possess significant anticancer and antimicrobial potential. The bromo-derivatives have shown particular promise as antiproliferative agents, while chloro-derivatives have been noted for their enzyme inhibitory and broad-spectrum antimicrobial activities.
To provide a more definitive comparison and to fully understand the therapeutic potential of these parent compounds, direct, head-to-head in vitro and in vivo studies are warranted. Such research would provide the crucial data needed to guide the rational design of next-generation coumarin-based drugs.
References
- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Coumarins
In the landscape of medicinal chemistry, the coumarin scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active compounds.[1][2][3] This guide delves into the nuanced yet profound impact of halogenation on the biological activities of coumarins, offering a comparative analysis for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) across various biological targets, we aim to provide a comprehensive resource supported by experimental data and detailed methodologies.
The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into the coumarin framework can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[4] These modifications, in turn, modulate the compound's interaction with biological targets, leading to enhanced potency, selectivity, and novel mechanisms of action. This guide will explore these relationships in the context of anticoagulant, anticancer, antimicrobial, and enzyme inhibitory activities.
Anticoagulant Activity: The Influence of Halogens on 4-Hydroxycoumarins
The 4-hydroxycoumarin scaffold is the cornerstone of oral anticoagulant therapy, with warfarin being a prominent example.[5][6] These compounds exert their effect by inhibiting the vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[5] Halogenation of this scaffold has been a key strategy to modulate anticoagulant potency.
The general consensus is that the presence of a halogen atom on the coumarin ring system can enhance anticoagulant activity.[6] This is often attributed to an increase in lipophilicity, which can improve the molecule's ability to penetrate cell membranes and interact with the enzyme's active site.
A comparative study of 4-hydroxycoumarin derivatives has shown that a chlorine atom at the para-position of a phenyl substituent at the 3-position results in potent anticoagulant activity, superior to other halogen or nitro substituents at the same position.[5] Furthermore, compounds like 6-bromo-4-hydroxycoumarin have demonstrated significant anticoagulant effects.[5]
One study highlighted a 4-(3-bromo-phenyl)-substituted 4-hydroxycoumarin derivative that exhibited higher anticoagulant activity than warfarin, as measured by the prothrombin time (PT) test.
Comparative Anticoagulant Activity of Halogenated 4-Hydroxycoumarin Derivatives
| Compound | Halogen and Position | Prothrombin Time (PT) in seconds | Reference |
| Warfarin | - | 14.60 | |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Br at C3' of phenyl | 21.30 | |
| 6-Bromo-4-hydroxycoumarin | Br at C6 | Significant anticoagulant effect | [5] |
| 4-chlorophenyl substituted 4-hydroxycoumarin | Cl at C4' of phenyl | Potent anticoagulant activity | [5] |
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time (PT) test is a fundamental assay used to evaluate the extrinsic pathway of coagulation and is the standard method for monitoring oral anticoagulant therapy.[7][8]
Principle: The PT test measures the time it takes for plasma to clot after the addition of thromboplastin (a combination of tissue factor and phospholipids) and calcium.[9] Coumarin-based anticoagulants inhibit the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), leading to a prolonged PT.[7][10]
Step-by-Step Methodology:
-
Blood Collection: Collect whole blood into a tube containing a sodium citrate anticoagulant (typically a 1:9 ratio of anticoagulant to blood).[7][10]
-
Plasma Preparation: Centrifuge the blood sample at 2,500 rpm for 10 minutes to separate the platelet-poor plasma.[7]
-
Incubation: Pipette 0.1 mL of the plasma into a test tube and warm it to 37°C in a water bath or heat block.[7]
-
Reagent Addition: Add 0.2 mL of a pre-warmed thromboplastin-calcium reagent to the plasma sample.[7]
-
Clot Detection: Simultaneously start a stopwatch and observe the mixture for the formation of a fibrin clot. Stop the timer as soon as the clot is detected. The recorded time is the prothrombin time.[9]
-
Data Analysis: The results are typically reported in seconds. For monitoring therapy, the PT is often converted to an International Normalized Ratio (INR).[8]
Caption: Mechanism of action of halogenated 4-hydroxycoumarin anticoagulants.
Anticancer Activity: Halogenation as a Tool for Potency and Selectivity
Coumarin derivatives have emerged as promising anticancer agents, exhibiting a wide range of mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[11][12] The introduction of halogens can significantly enhance their antiproliferative activity.
Halogenation often increases the lipophilicity of the coumarin molecule, which can lead to better penetration of cell membranes.[11] A study on 6- and 6,8-dihalogenated coumarins demonstrated their potential as antiproliferative compounds.[11][13] Specifically, 6,8-dibromo- and 6,8-diiodo-coumarin derivatives showed notable cytotoxic effects against thyroid cancer cell lines.[13][14] The diiodo-coumarin, in particular, exhibited potent antiproliferative activity and induced apoptosis in TPC-1 thyroid cancer cells.[14]
Interestingly, the study also revealed that while the diiodo-coumarin derivative led to an increase in reactive oxygen species (ROS), the dibromo-coumarin derivative caused a decrease in ROS levels, suggesting different mechanisms of action.[13][14]
Comparative Anticancer Activity of Halogenated Coumarins against TPC-1 Thyroid Cancer Cells
| Compound | Halogen and Position | IC50 (µM) | Reference |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | Br at C6 and C8 | 90 | [11][13] |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | I at C6 and C8 | 44 | [11][13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., TPC-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the halogenated coumarin derivatives in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (DMSO alone) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Targeting Bacteria with Halogenated Coumarins
Halogenated coumarins have demonstrated significant potential as antimicrobial agents. The introduction of halogens can enhance their ability to inhibit bacterial growth through various mechanisms, including the inhibition of essential enzymes like DNA gyrase and the disruption of bacterial communication systems known as quorum sensing.
In a comparative context, fluorinated coumarins have shown excellent antibacterial and antifungal activities, often superior to their chloro and bromo counterparts.[16] For instance, certain fluorinated 1-aza coumarins exhibited up to 85% growth inhibition of fungal strains, compared to 50-60% for the corresponding chloro and bromo derivatives.[16] This suggests that fluorine's high electronegativity and ability to form strong bonds can be particularly advantageous in designing potent antimicrobial coumarins.
The position of the halogen also plays a crucial role. For example, in a series of 4-anilinomethyl-1-aza coumarins, those with a chloro substituent at the C6 or C7 position displayed more than 75% activity against both bacterial and fungal strains.[16]
Comparative Antimicrobial Activity of Halogenated 1-Aza Coumarins
| Compound Type | Halogen and Position | % Fungal Growth Inhibition | Reference |
| 4-aryloxymethyl-1-aza coumarin | 4'-F | ~60% | [16] |
| 4-aryloxymethyl-1-aza coumarin | 4'-Cl | 50-60% | [16] |
| 4-aryloxymethyl-1-aza coumarin | 4'-Br | 50-60% | [16] |
| 4-aryloxymethyl-1-aza coumarin with 7-Cl on coumarin ring | 4'-F | 85% | [16] |
Enzyme Inhibition: A Focus on Carbonic Anhydrases
Coumarins are a known class of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various diseases, including cancer. Coumarins act as prodrugs, being hydrolyzed within the CA active site to their active form, 2-hydroxycinnamic acids.
The nature and position of substituents on the coumarin ring are critical for their inhibitory potency and selectivity against different CA isoforms. While comprehensive comparative studies across all halogens are limited, the existing data suggests that halogenation can be a viable strategy to enhance CA inhibition. The versatility of the coumarin scaffold allows for the incorporation of various substituents, including halogens, to achieve isoform-selective inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to measure CA activity and inhibition is the stopped-flow CO2 hydration assay.[10][11]
Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO2. The reaction produces protons, leading to a change in pH, which is monitored using a pH indicator. Inhibitors will decrease the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the inhibitor (halogenated coumarin) and the purified CA enzyme.[10]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together for a specific period (e.g., 15 minutes to 6 hours) to allow for the formation of the enzyme-inhibitor complex. For coumarins, a longer incubation time is often necessary to allow for their hydrolysis to the active inhibitor.[11]
-
Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution.[11]
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period (10-100 seconds) to determine the initial reaction rate.[11]
-
Data Analysis: The uncatalyzed reaction rate is subtracted from the observed rate. Inhibition constants (Ki) are determined by performing the assay at various inhibitor and substrate (CO2) concentrations and fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.[11]
Caption: Mechanism of carbonic anhydrase inhibition by halogenated coumarins.
Conclusion
The halogenation of the coumarin scaffold is a powerful strategy in medicinal chemistry to modulate and enhance a wide spectrum of biological activities. The choice of halogen, its position on the coumarin ring, and the presence of other substituents collectively determine the pharmacological profile of the resulting derivative. This guide has provided a comparative overview of the structure-activity relationships of halogenated coumarins in the context of anticoagulant, anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols. Further research focusing on a systematic comparison of all halogens at various positions is warranted to fully elucidate their potential and guide the rational design of novel and more effective coumarin-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aditum.org [aditum.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Evaluation of Halogenated Coumarins for Antimosquito Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A biological, fluorescence and computational examination of synthetic coumarin derivatives with antithrombotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. flore.unifi.it [flore.unifi.it]
The Evolving Landscape of Heterocyclic Therapeutics: A Comparative Efficacy Analysis of 6-Chloro-2H-chromen-2-one Derivatives
For decades, the quest for novel therapeutic agents has driven researchers to explore the vast chemical space of heterocyclic compounds. Among these, the coumarin scaffold, and specifically its halogenated derivatives, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of 6-chloro-2H-chromen-2-one derivatives against other significant heterocyclic compounds, offering a data-driven perspective for researchers, scientists, and drug development professionals.
The unique physicochemical properties imparted by the chlorine substituent on the 2H-chromen-2-one core often enhance the lipophilicity and electrophilicity of the molecule, leading to improved membrane permeability and target engagement. This guide will delve into the comparative efficacy of these derivatives in key therapeutic areas: antimicrobial, anticancer, antioxidant, and enzyme inhibition, supported by experimental data and detailed protocols.
Antimicrobial Efficacy: A Competitive Edge in the Fight Against Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Coumarin derivatives, including the 6-chloro-substituted analogs, have demonstrated significant potential in this arena. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
A comparative analysis of Minimum Inhibitory Concentration (MIC) values reveals the competitive standing of this compound derivatives against other classes of heterocyclic antimicrobials, such as azoles and quinolones. It is important to note that direct comparisons are most accurate when data is derived from standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Compounds
| Compound Class | Representative Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Coumarin Derivative | 6-Chloro-4-methyl-2H-chromen-2-one | 16 - 32 | 32 - 64 | 16 | [1][2] |
| Triazole Antifungal | Fluconazole | >64 | >64 | 0.25 - 8 | [3] |
| Quinolone Antibiotic | Ciprofloxacin | 0.25 - 2 | 0.015 - 1 | >64 | [4] |
| Benzimidazole Derivative | 6-chloro-1H-benzimidazole derivative | 2 - 16 | 8 - 16 | 8 - 16 | [5] |
Note: MIC values can vary depending on the specific strain and testing conditions.
The data suggests that while quinolones like ciprofloxacin remain highly potent against bacteria, coumarin derivatives exhibit a broader spectrum of activity, including antifungal effects against Candida albicans. The efficacy of benzimidazole derivatives is also noteworthy, with some compounds showing potent activity against both bacteria and fungi.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the antimicrobial susceptibility of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[6]
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the cytotoxic potential of different compounds. The following table presents a comparative analysis of the in vitro anticancer activity of a representative 6-substituted-2H-chromene analog against other heterocyclic anticancer agents.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Compounds
| Compound Class | Representative Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HeLa (Cervical Cancer) | Reference |
| Chromene Analog | Chromene Analog D19 | ~10-20 | 11.1 | ~10-20 | [7][8] |
| Taxane | Paclitaxel | 0.002 - 0.01 | 0.003 - 0.01 | 0.001 - 0.005 | [5] |
| O-Naphthoquinone | Mansonone-G | >50 | ~20-30 | >50 | [8] |
| Benzimidazole Derivative | N-substituted 6-nitro-1H-benzimidazole | 1.84 - 10.28 | 1.84 - 10.28 | 1.84 - 10.28 | [5] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
While established chemotherapeutics like paclitaxel demonstrate exceptional potency, the chromene analog shows significant activity in the low micromolar range. Notably, certain benzimidazole derivatives also exhibit potent anticancer effects.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control.
Signaling Pathways in Cancer Targeted by Coumarins
Coumarins exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation.
Caption: Coumarins modulate key cancer signaling pathways.
Antioxidant Capacity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Coumarins, as phenolic compounds, can act as potent antioxidants. The antioxidant capacity of these compounds can be evaluated using various standardized assays.
Table 3: Comparative Antioxidant Activity of Phenolic Compounds
| Compound Class | Representative Compound | DPPH IC50 (µM) | FRAP (µM Fe(II) equivalent) | Reference |
| Coumarin | 7,8-Dihydroxy-4-methylcoumarin | High activity | High activity | [9] |
| Flavonoid | Quercetin | ~5-15 | High activity | [9] |
| Simple Phenol | Gallic Acid | ~5-10 | High activity | [10] |
The antioxidant activity of coumarins is highly dependent on the presence and position of hydroxyl groups on the aromatic ring. Dihydroxy-substituted coumarins exhibit strong radical scavenging activity, comparable to well-known antioxidants like quercetin and gallic acid.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of this compound derivatives to selectively inhibit specific enzymes is a cornerstone of their therapeutic potential. Coumarins have been shown to inhibit a range of enzymes, including carbonic anhydrases, monoamine oxidases, and various kinases.
Table 4: Comparative Enzyme Inhibitory Activity of Heterocyclic Compounds
| Compound Class | Target Enzyme | Representative Inhibitor | IC50 / Ki | Reference |
| Coumarin Derivative | Carbonic Anhydrase IX | 6-phenylthioureido-coumarin | Ki: 8.8 nM | [11] |
| Coumarin Derivative | Monoamine Oxidase B | 3-phenyl coumarin derivative | Ki: 0.19 µM | [12] |
| Biscoumarin Derivative | Urease | Biscoumarin derivative | Potent Inhibition | [13] |
| Benzimidazole Derivative | Dihydrofolate Reductase | N-substituted 6-nitro-1H-benzimidazole | Potent Inhibition (in silico) | [5] |
Coumarin derivatives have demonstrated potent and selective inhibition of various enzymes. The inhibitory activity is highly dependent on the substitution pattern on the coumarin ring, which dictates the binding affinity and interaction with the enzyme's active site.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations.
-
Reaction Initiation: The enzyme, inhibitor (or vehicle control), and buffer are pre-incubated. The reaction is initiated by adding the substrate.
-
Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the formation of a product or the disappearance of the substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration.
-
IC50/Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies (e.g., Lineweaver-Burk plots).
Workflow for Enzyme Inhibition Screening
Caption: A typical workflow for screening enzyme inhibitors.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound derivatives across various biological activities. While they may not always surpass the potency of highly specialized drugs in a single therapeutic area, their broad spectrum of activity and favorable safety profiles make them compelling candidates for further drug development.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound derivatives against a wider range of heterocyclic compounds using standardized protocols will provide more definitive efficacy comparisons.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the biological activities of these compounds will enable more rational drug design and the identification of novel therapeutic targets.
-
Structure-Activity Relationship (SAR) Optimization: Systematic modification of the this compound scaffold can lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical studies are essential to validate the therapeutic potential and establish the safety of these promising compounds.
The continued exploration of this compound derivatives and their comparison with other heterocyclic compounds will undoubtedly contribute to the discovery of the next generation of effective and safe therapeutic agents.
References
- 1. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antimicrobial Activity of Synthesized 6-Chloro-2H-Chromen-2-One Analogues
In the ever-pressing search for novel antimicrobial agents to combat rising drug resistance, coumarin derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of newly synthesized 6-chloro-2H-chromen-2-one analogues. We will move beyond simple protocol recitation to explore the underlying scientific principles, ensuring a robust and self-validating experimental design.
The core of this analysis lies in comparing the antimicrobial performance of these synthesized analogues against established pathogens and standard-of-care antibiotics. The 6-chloro substitution on the coumarin ring is a strategic chemical modification aimed at enhancing biological activity.[1] Our objective is to rigorously quantify this enhancement.
The Rationale: Why this compound Analogues?
Coumarins, a group of benzophenone compounds found in many plants, have a well-documented spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Their mechanism of action is often attributed to their ability to bind to the B subunit of bacterial DNA gyrase, thereby inhibiting DNA supercoiling by blocking ATPase activity.[4] The addition of a chloro group at the 6th position is hypothesized to modulate the electronic properties of the coumarin scaffold, potentially leading to enhanced binding affinity with microbial targets or improved cell permeability. Several studies have indicated that halogen substitutions can significantly influence the antimicrobial potency of coumarin derivatives.[1]
Experimental Validation: A Two-Pronged Approach
To comprehensively assess the antimicrobial potential of our synthesized this compound analogues, a two-tiered approach is essential. This involves an initial qualitative screening followed by a quantitative determination of antimicrobial potency.
Tier 1: Qualitative Screening - The Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a foundational and widely used technique for preliminary assessment of antimicrobial activity.[5][6][7] Its primary advantage lies in its simplicity, cost-effectiveness, and ability to screen multiple compounds against a panel of microorganisms simultaneously.[6][8]
The Causality Behind the Method: This test relies on the principle of diffusion. An antimicrobial-impregnated disk placed on an agar surface creates a concentration gradient of the compound as it diffuses into the medium.[6] If the microorganism is susceptible, a clear zone of inhibition will form around the disk where the concentration of the analogue is sufficient to prevent growth.[6] The size of this zone is indirectly proportional to the minimum concentration of the compound required to inhibit the organism's growth.[5]
Experimental Workflow: Kirby-Bauer Disk Diffusion Assay
References
- 1. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
A Comparative Guide to the Synthesis of Coumarin Derivatives: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and drug development professionals, the synthesis of coumarin and its derivatives is a critical process due to their wide-ranging pharmacological activities.[1][2][3] This guide provides an in-depth, objective comparison between microwave-assisted synthesis (MAS) and conventional heating methods for the production of these vital compounds. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols to inform your selection of the most effective synthetic strategy.
The benzopyran-2-one core of coumarin serves as a versatile scaffold in medicinal chemistry, leading to compounds with anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[2][3] Traditional synthetic routes, however, often necessitate long reaction times, harsh conditions, and the use of hazardous solvents.[2] In contrast, microwave-assisted organic synthesis has emerged as a powerful and environmentally friendly alternative, offering dramatically reduced reaction times, higher yields, and milder reaction conditions.[2][4][5]
The Fundamental Divide: A Look at Heating Mechanisms
The core difference between conventional and microwave-assisted synthesis lies in the method of energy transfer. Understanding this distinction is key to appreciating the profound impact on reaction outcomes.
Conventional Heating: This traditional approach relies on the transfer of thermal energy from an external heat source, such as an oil bath or heating mantle, through the walls of the reaction vessel to the solvent and, finally, to the reactants.[6][7] This process of conduction and convection is inherently inefficient and leads to a non-uniform temperature distribution, with the vessel walls being hotter than the bulk of the reaction mixture.[6][7] This can result in localized overheating, leading to side product formation and decomposition of thermally sensitive molecules.[4]
Microwave-Assisted Heating: Microwave synthesis utilizes the ability of polar molecules (those with a dipole moment) and ionic species within the reaction mixture to directly absorb microwave energy.[8][9] This energy absorption occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align themselves with the rapidly oscillating electric field of the microwaves. This rapid rotation and the resulting intermolecular friction generate heat.[8][9][10]
-
Ionic Conduction: The movement of ions in the reaction mixture under the influence of the electric field creates an electric current, and the resistance to this flow generates heat.[6][9][10]
This direct and volumetric heating of the reaction mixture leads to a rapid and uniform temperature increase, often resulting in significantly accelerated reaction rates.[4][8][10]
Figure 1: A comparison of heat transfer mechanisms.
Performance Metrics: A Head-to-Head Comparison
The practical advantages of microwave-assisted synthesis over conventional methods are most evident when comparing key performance indicators such as reaction time, product yield, and environmental impact.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Rationale for Difference |
| Reaction Time | Hours to Days[2][5] | Minutes[2][5] | Rapid and uniform heating in MAS accelerates reaction rates.[8][10] |
| Product Yield | Often lower due to side reactions and decomposition.[4][5] | Generally higher due to reduced side product formation and cleaner reaction profiles.[2][4][5][10] | The speed of microwave reactions minimizes the time for reactant and product decomposition.[2] |
| Energy Consumption | Higher due to inefficient heat transfer and longer reaction times.[4][10] | Lower as microwaves directly heat the reaction mixture, not the entire apparatus.[4][10] | Focused heating is more energy-efficient.[2] |
| Solvent Usage | Often requires larger volumes of solvents.[10] | Enables the use of smaller solvent quantities or even solvent-free conditions.[2][7][10] | Direct heating of reactants can reduce the need for a solvent to act as a heat transfer medium.[7] |
| Environmental Impact | Larger footprint due to higher energy consumption and greater solvent waste.[7][10] | Greener approach with reduced energy use and solvent waste, aligning with the principles of green chemistry.[7][8][10] | MAS is an environmentally benign technique.[10] |
Experimental Protocols: A Case Study in Coumarin Synthesis
To provide a practical illustration of the differences, we present detailed protocols for the synthesis of a 4-methylcoumarin derivative via the Pechmann condensation, a widely used method for preparing coumarins.[3][11][12]
Conventional Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol is a classic example of a Pechmann condensation using a strong acid catalyst and requiring an extended reaction time at room temperature.[13]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ice
-
Cold Water
Procedure:
-
In a flask, thoroughly mix resorcinol and ethyl acetoacetate.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.[13]
-
Pour the reaction mixture over crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol demonstrates the significant acceleration of the Pechmann condensation under microwave irradiation, often with a solid acid catalyst, and under solvent-free conditions.[14][15]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Heterogeneous solid catalyst (e.g., Amberlyst-15[14], Fly Ash[15])
-
Methanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, combine resorcinol, ethyl acetoacetate, and the solid catalyst.[14][15]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for a short period (e.g., 20 minutes at 130°C[14] or at 300W for a specified time[15]), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and stir to precipitate the product.
-
Filter the solid and recrystallize it from methanol to yield the pure coumarin.[15]
Figure 2: A comparative workflow of the synthesis methods.
Quantitative Data Summary
The following table presents a summary of experimental data from various studies, highlighting the dramatic differences in reaction time and yield between the two methods for different coumarin syntheses.
| Coumarin Synthesis | Method | Reaction Time | Yield (%) |
| Halogenated Azo Coumarins [5] | Conventional | 8-18 hours | 56-79 |
| Microwave-Assisted | 8-17 minutes | 74-85 | |
| Halogenated Azo Coumarin-3-carboxylic acids [5] | Conventional | 6 hours | 76-85 |
| Microwave-Assisted | 6 minutes | 82-94 | |
| 7-Hydroxy-4-methylcoumarin (Pechmann) [13] | Conventional (H₂SO₄) | 18-22 hours | 80-88 |
| 7-Hydroxy-4-methylcoumarin (Pechmann) [13] | Microwave (Nano-crystalline sulfated-zirconia) | 15 minutes | 99 |
| Coumarin-thiazolidine-2,4-dione [16] | Conventional | Not specified | 75-84 |
| Microwave-Assisted | Not specified | 85-94 |
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rjpn.org [rjpn.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018 | Bentham Science [eurekaselect.com]
A Senior Application Scientist's Guide to the Antiproliferative Effects of Halogenated Coumarins
Introduction: The Coumarin Scaffold and the Strategic Role of Halogenation
Coumarins, a class of naturally occurring benzopyrone derivatives, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] Their simple structure, low toxicity, and high bioavailability make them attractive starting points for the development of novel therapeutic agents.[3][4] In the quest to enhance the efficacy of these molecules, medicinal chemists frequently employ halogenation—the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the coumarin backbone. This modification can profoundly influence a compound's lipophilicity, membrane permeability, metabolic stability, and binding affinity to biological targets, often leading to a significant enhancement in antiproliferative activity.[5][6]
This guide provides a comparative analysis of the antiproliferative effects of different halogenated coumarins, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for evaluating these promising compounds.
Comparative Analysis of Antiproliferative Activity
The antiproliferative potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The position and nature of the halogen substituent on the coumarin ring are critical determinants of this activity.
Fluorinated Coumarins
Fluorine substitution is a common strategy in drug design due to fluorine's unique properties, including its small size and high electronegativity, which can enhance binding interactions and improve metabolic stability.[7] For instance, a series of fluorinated coumarin-pyrimidine hybrids demonstrated significant cytotoxicity against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines.[8] Notably, compound 1j from this series showed potent activity against the A-549 cell line, comparable to the standard drug Cisplatin, while compound 1b was found to be more potent than Cisplatin against the MDA-MB-231 cell line.[8]
Chlorinated Coumarins
The incorporation of chlorine atoms has also yielded potent anticancer agents. A study on 4-substituted coumarins found that a derivative, 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide), exhibited strong antiproliferative activity with IC50 values in the nanomolar range (3.5-31.9 nM) against various tumor cells.[1] This compound was found to disrupt microtubule networks in a manner similar to colchicine.[1][9]
Brominated Coumarins
Bromine, being larger and more lipophilic than chlorine, can also significantly enhance cytotoxic activity. A novel 6-bromo-coumarin derivative (2b ) was shown to have an exceptionally low IC50 of 0.0136 µM against the MCF-7 breast cancer cell line and 0.015 µM against the A-549 lung cancer cell line.[10] Another study highlighted a 5-bromo-substituted coumarin (compound 5 ) which displayed a potent IC50 of 11.36 µM against MCF-7 cells, while showing significantly lower toxicity to normal breast MCF-10A cells (IC50 = 39.70 µM), indicating a favorable selectivity profile.[5] Furthermore, the compound 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h ) showed notable antiproliferative activity against thyroid cancer cells K-1 and TPC-1, with CC50 values of 60 µM and 90 µM, respectively.[11][12]
Iodinated Coumarins
Iodine substitution can further increase lipophilicity and potency. Research on a series of 6- and 6,8-halocoumarins identified 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k ) as a particularly effective agent against thyroid cancer cells.[11][13] It exhibited moderate antiproliferative activity with CC50 values of 44 µM in TPC-1, 46 µM in B-CPAP, and 57 µM in K-1 cells, while showing no cytotoxicity towards normal lung and thyroid cell lines.[11][12] Studies on iodinated-4-aryloxymethyl-coumarins also revealed that compounds with chlorine or bromine substitutions elsewhere on the coumarin ring demonstrated improved anticancer activity against A-549 lung cancer cells.[14]
Summary of In Vitro Antiproliferative Data
The following table summarizes the IC50/CC50 values for representative halogenated coumarins across various cancer cell lines. This comparative data underscores the significant impact of the type and position of the halogen on cytotoxic potency.
| Compound ID/Description | Halogen(s) & Position(s) | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Compound 1b (Fluorinated Hybrid) | Fluoro | MDA-MB-231 (Breast) | < 10 (More potent than Cisplatin) | [8] |
| Compound 1j (Fluorinated Hybrid) | Fluoro | A-549 (Lung) | < 10 (Comparable to Cisplatin) | [8] |
| Compound 5 | Bromo @ C5 | MCF-7 (Breast) | 11.36 | [5] |
| Compound 2b | Bromo @ C6 | MCF-7 (Breast) | 0.0136 | [10] |
| Compound 2b | Bromo @ C6 | A-549 (Lung) | 0.015 | [10] |
| Compound 2h | Dibromo @ C6, C8 | TPC-1 (Thyroid) | 90 | [11][12] |
| Compound 2h | Dibromo @ C6, C8 | K-1 (Thyroid) | 60 | [11][12] |
| Compound 2k | Diiodo @ C6, C8 | TPC-1 (Thyroid) | 44 | [11][12] |
| Compound 2k | Diiodo @ C6, C8 | B-CPAP (Thyroid) | 46 | [11][12] |
| Compound 2k | Diiodo @ C6, C8 | K-1 (Thyroid) | 57 | [11][12] |
Mechanisms of Action: How Halogenated Coumarins Inhibit Cancer Cell Growth
Halogenated coumarins exert their antiproliferative effects through a multitude of mechanisms, often targeting several key cellular processes simultaneously.[1][9] Understanding these pathways is crucial for rational drug design and development.
Key mechanisms include:
-
Induction of Apoptosis: Many halogenated coumarins trigger programmed cell death. For example, compounds 2h and 2k were shown to induce apoptosis in TPC-1 thyroid cancer cells.[11][13] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane destabilization, cytochrome c release, and subsequent activation of caspases.[9][15]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is due to a dysregulated cell cycle. Halogenated coumarins can halt this process at specific checkpoints. The diiodo-coumarin 2k and dibromo-coumarin 2h caused a slight increase of TPC-1 cells in the G2/M phase and a decrease in the S phase, indicating inhibition of DNA synthesis and cell division.[11][12]
-
Modulation of Signaling Pathways: These compounds can interfere with critical cancer signaling cascades. The PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers and promotes cell survival and proliferation, is a common target for coumarin derivatives.[1][3][9] Some coumarins also inhibit angiogenesis (the formation of new blood vessels that feed tumors) by targeting factors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3]
-
Regulation of Reactive Oxygen Species (ROS): The impact on ROS can be complex. The diiodo-coumarin 2k was found to significantly increase ROS levels in TPC-1 cells, leading to oxidative stress and cell death.[11][13] Conversely, the dibromo-coumarin 2h induced a decrease in ROS, suggesting it may act as an antioxidant in that context, yet still produce an antiproliferative response.[11]
Figure 1: Simplified signaling pathway for coumarin-induced apoptosis and cell cycle arrest.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. Here, we provide step-by-step methodologies for two fundamental assays used to evaluate the antiproliferative effects of halogenated coumarins.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is chosen for its reliability and suitability for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Halogenated coumarin compounds (dissolved in DMSO to create stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 1 x 10^5 cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the halogenated coumarin compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis software.
Figure 2: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between viable cells, early apoptotic cells, and late apoptotic/necrotic cells. The choice of this method is based on its ability to provide quantitative data on the mode of cell death induced by the test compounds.[11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the halogenated coumarin at its IC50 concentration (and a control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Conclusion and Future Perspectives
The experimental data clearly demonstrates that halogenation of the coumarin scaffold is a highly effective strategy for enhancing antiproliferative activity. The nature of the halogen and its position on the benzopyrone ring are critical factors that dictate potency and, in some cases, the mechanism of action. Brominated and iodinated coumarins, in particular, have shown exceptional potency, with some derivatives exhibiting activity in the nanomolar range.
A crucial aspect for future development is the therapeutic index—the ratio between cytotoxic concentration for cancer cells and normal cells. Compounds like the 5-bromocoumarin derivative, which show selectivity for cancer cells, are particularly promising.[5] Future research should focus on synthesizing novel halogenated analogs with optimized selectivity, performing in-depth mechanistic studies to identify specific molecular targets (e.g., specific kinases or apoptosis regulators), and advancing the most promising leads into preclinical in vivo models to evaluate their efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation anticancer therapeutics.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, their DNA cleavage and X-ray crystal studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 10. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of 6-chloro-2H-chromen-2-one and Other Notable Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics, the selection of an appropriate fluorescent probe is paramount to experimental success. The photophysical characteristics of a fluorophore dictate its suitability for specific applications, influencing signal brightness, photostability, and environmental sensitivity. This guide provides a comprehensive benchmark of the fluorescent properties of 6-chloro-2H-chromen-2-one, a halogenated coumarin derivative, against widely used fluorescent probes: Fluorescein, Rhodamine B, and the parent 2H-chromen-2-one (coumarin). By presenting key experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the selection of fluorescent probes for their work.
The coumarin scaffold is a cornerstone in the design of fluorescent probes due to its inherent brightness, relatively small size, and susceptibility to chemical modification, which allows for the fine-tuning of its spectral properties.[1] The introduction of a chloro-substituent at the 6-position of the 2H-chromen-2-one core is anticipated to modulate its electronic and, consequently, its photophysical properties. Understanding these modulations is crucial for leveraging this compound in novel applications.
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is primarily determined by its molar extinction coefficient (ε), quantum yield (Φ), excitation (λ_abs) and emission (λ_em) maxima, and photostability. The following tables summarize these key parameters for this compound and the benchmark probes.
Table 1: Spectral Properties of Selected Fluorescent Probes
| Fluorescent Probe | Excitation Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| 2H-chromen-2-one (Coumarin) | ~344 | ~390 | ~10,000 | Ethanol |
| Fluorescein | ~498 | ~517 | ~92,300 | Basic Ethanol |
| Rhodamine B | ~546 | ~567 | ~106,000 | Ethanol |
Table 2: Performance Characteristics of Selected Fluorescent Probes
| Fluorescent Probe | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| This compound | Data Not Available | Expected to be moderate | Expected to be relatively stable |
| 2H-chromen-2-one (Coumarin) | ~0.03 | Moderate | Relatively stable |
| Fluorescein | ~0.97 | Low | High (fluorescence decreases in acidic conditions) |
| Rhodamine B | ~0.70 | High | Low |
The Causality Behind Experimental Choices
The selection of a fluorescent probe extends beyond its intrinsic brightness. The experimental context, including the instrumentation available and the biological environment, plays a crucial role. For instance, the significant Stokes shift (the difference between the excitation and emission maxima) of coumarin derivatives is advantageous in reducing self-quenching and improving signal-to-noise ratios. Conversely, the high pH sensitivity of fluorescein, while a drawback in some applications, can be exploited for developing pH sensors.[2]
The introduction of a halogen, such as chlorine, at the 6-position of the coumarin ring can influence the photophysical properties through the "heavy atom effect," which may enhance intersystem crossing and potentially lead to a lower fluorescence quantum yield but increased generation of reactive oxygen species, a property that can be harnessed in photodynamic therapy.[3] Furthermore, halogen substitution can alter the electron density of the aromatic system, leading to shifts in the absorption and emission spectra.
Experimental Protocols
To ensure a fair and reproducible comparison of fluorescent probes, standardized experimental protocols are essential. The following sections detail the methodologies for determining key photophysical parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.[4][5]
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely adopted technique for its determination.[6]
Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛ * (Slopeₓ / Slopeₛ) * (nₓ² / nₛ²)
Where:
-
Φₛ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[6]
-
nₓ and nₛ are the refractive indices of the solvents used for the test sample and the standard, respectively.
Assessment of Photostability
Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. It is typically quantified by the rate of photobleaching.[7]
Workflow for Photostability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence | MDPI [mdpi.com]
- 4. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Safe Handling of 6-chloro-2H-chromen-2-one: A Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 6-chloro-2H-chromen-2-one.
The coumarin scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The chlorinated derivative, this compound, is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.[1][3][4] However, its reactivity and potential hazards necessitate a comprehensive understanding of safe handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal procedures, grounded in authoritative safety data.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is paramount. While specific toxicity data for this exact compound is not extensively detailed in readily available literature, the hazards can be inferred from data on similar coumarin compounds. Coumarins, as a class, can be toxic if swallowed and may cause allergic skin reactions.[5][6][7] Therefore, it is prudent to treat this compound with a high degree of caution.
Key Hazard Considerations:
-
Acute Toxicity: Assumed to be toxic if swallowed, based on the general hazard profile of coumarin derivatives.[5][7]
-
Skin Sensitization: Potential to cause an allergic skin reaction upon contact.[5][6][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[12]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber (NBR) with a minimum thickness of >0.11 mm. Breakthrough time >480 minutes (permeation: level 6).[5] | Provides a robust barrier against skin contact and potential sensitization. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[12] |
| Respiratory Protection | NIOSH-approved Respirator | A half-face respirator with a combination filter cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a fume hood.[14] | Minimizes the risk of inhaling fine dust particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to maintain a safe laboratory environment. The following diagram and procedural steps outline a comprehensive plan for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any institution-specific Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your workspace within a certified chemical fume hood.
-
-
Handling:
-
Wear all required PPE before entering the handling area.
-
Carefully weigh the solid compound, avoiding the generation of dust.
-
If dissolving, add the solid to the solvent slowly.
-
Conduct all manipulations within the fume hood to minimize inhalation exposure.
-
-
Spill Management:
-
In the event of a small spill, dampen the solid material with 60-70% ethanol to prevent dust formation.[14]
-
Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[14]
-
Use absorbent paper dampened with ethanol to clean the affected area.[14]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical final step. All waste containing this compound should be treated as hazardous.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow.
Key Disposal Principles:
-
Segregation: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[15]
-
Labeling: All waste containers must be clearly labeled with their contents, including "Halogenated Organic Waste" where appropriate.[15]
-
Container Management:
-
Professional Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[15]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential in the development of new chemical entities while prioritizing personal and environmental safety.
References
- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. vigon.com [vigon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-hydroxy-2H-chromen-2-one | C9H6O3 | CID 99477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. COUMARIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
